molecular formula C7H6N6Si B13831255 Diazidomethylphenylsilane CAS No. 30540-34-2

Diazidomethylphenylsilane

Katalognummer: B13831255
CAS-Nummer: 30540-34-2
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: OEFVZUSGFRWBOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Diazidomethylphenylsilane is a specialized organosilane reagent designed for advanced research applications. Its structure features a phenylsilane core functionalized with dual azidomethyl groups, making it a valuable building block in polymer science, materials chemistry, and bioorthogonal chemistry. The azide groups are highly reactive and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This enables researchers to efficiently crosslink polymers, modify surfaces, and conjugate biomolecules. The silane functionality allows for adhesion to or modification of silica, glass, and other hydroxyl-rich surfaces, creating durable functionalized interfaces. As a diazide, it can serve as a monomer or crosslinker in the synthesis of novel silicon-containing polymers and hydrogels with tailored properties. This compound is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic or therapeutic applications. Handle with appropriate safety precautions, as organic azides can be thermally sensitive and should be treated as potential explosives. Please consult the Safety Data Sheet (SDS) before use.

Eigenschaften

CAS-Nummer

30540-34-2

Molekularformel

C7H6N6Si

Molekulargewicht

202.25 g/mol

InChI

InChI=1S/C7H6N6Si/c8-12-10-7(11-13-9)14-6-4-2-1-3-5-6/h1-5,7H

InChI-Schlüssel

OEFVZUSGFRWBOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si]C(N=[N+]=[N-])N=[N+]=[N-]

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diazidomethylphenylsilane

Author: BenchChem Technical Support Team. Date: March 2026

For Research & Development Professionals

Disclaimer: This document describes the synthesis of a high-energy, potentially explosive material. The protocol outlined is based on established chemical principles for analogous compounds and should only be attempted by experienced researchers in a controlled laboratory setting with appropriate safety infrastructure. A thorough risk assessment must be conducted prior to any experimental work.

Introduction: The Context of Energetic Silicon Compounds

Organosilicon compounds containing the azide functional group represent a unique class of energetic materials. The incorporation of a silicon atom can influence the stability, sensitivity, and decomposition characteristics compared to their carbon-based analogues. Diazidomethylphenylsilane, C₆H₅Si(CH₃)(N₃)₂, is a noteworthy example, combining the thermal stability of the phenyl-silicon bond with the high-energy nature of two azide groups. This guide provides a comprehensive overview of a plausible synthetic route to this compound, constructed from established precedent in silyl halide and azide chemistry. The procedure is divided into two primary stages: the synthesis of the key precursor, dichloromethylphenylsilane, followed by its conversion to the target diazido compound.

PART 1: Synthesis of Dichloromethylphenylsilane Precursor

The most common and industrially relevant method for creating the Si-Phenyl bond is through a Grignard reaction. This approach utilizes the reaction of a magnesium-based organometallic reagent with a silicon halide.

Reaction Principle

The synthesis involves the reaction of phenylmagnesium bromide with methyltrichlorosilane. The Grignard reagent acts as a nucleophile, displacing one chloride ion from the silicon center to form the new carbon-silicon bond.

MeSiCl3 Methyltrichlorosilane reaction_node MeSiCl3->reaction_node PhMgBr Phenylmagnesium Bromide PhMgBr->reaction_node Et2O Anhydrous Diethyl Ether Et2O->reaction_node Solvent Product Dichloromethylphenylsilane MgBrCl MgBrCl reaction_node->Product +

Caption: Reaction scheme for the synthesis of Dichloromethylphenylsilane.

Experimental Protocol: Dichloromethylphenylsilane

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.311.1 eq
BromobenzeneC₆H₅Br157.011.0 eq
MethyltrichlorosilaneCH₃SiCl₃149.481.2 eq
Anhydrous Diethyl Ether(C₂H₅)₂O74.12--
IodineI₂253.811 crystal-

Procedure:

  • Grignard Reagent Preparation:

    • All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • To a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the flask. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Methyltrichlorosilane:

    • Cool the flask containing the phenylmagnesium bromide solution in an ice bath.

    • Dissolve methyltrichlorosilane in anhydrous diethyl ether and add it to the dropping funnel.[1]

    • Add the methyltrichlorosilane solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product is then purified by fractional distillation under reduced pressure to yield dichloromethylphenylsilane as a colorless liquid.[2]

PART 2: Synthesis of Diazidomethylphenylsilane

This step involves a nucleophilic substitution where the chloride atoms on the silicon are replaced by azide groups. This reaction is highly hazardous and requires stringent safety measures.

Core Directive: Extreme Safety Precautions for Azide Synthesis

Organic and organometallic azides are energetically unstable and can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition.[1][3]

  • No Metals: Never use metal spatulas or magnetic stir bars with Teflon coatings that may be compromised.[4] Use glass or plastic equipment. Heavy metal azides (e.g., copper, lead) are extremely explosive.

  • Solvent Choice: Halogenated solvents like dichloromethane or chloroform must be avoided, as they can form explosive diazidomethane.[3][4]

  • Acid-Free Environment: Contact with acids will generate hydrazoic acid, which is highly toxic and explosive.[1][2] All glassware must be free of acid traces.

  • Engineering Controls: The entire experiment, including work-up, must be conducted in a certified chemical fume hood, behind a blast shield.[2]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and a face shield are mandatory.[2] Use appropriate chemical-resistant gloves.

  • Scale Limitation: This reaction should only be performed on a small scale. Do not scale up without a thorough safety review.[2]

  • Concentration: Do not concentrate the final product by rotary evaporation or distillation.[3] Explosions have been documented from friction in ground glass joints.[4]

Reaction Principle

The synthesis proceeds via a double nucleophilic substitution (Sₙ2-type) reaction at the silicon center. Sodium azide provides the azide nucleophile, which displaces the chloride leaving groups. Anhydrous acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Dichloride Dichloromethylphenylsilane reaction_node Dichloride->reaction_node NaN3 Sodium Azide (excess) NaN3->reaction_node MeCN Anhydrous Acetonitrile MeCN->reaction_node Solvent, RT Product Diazidomethylphenylsilane NaCl NaCl reaction_node->Product +

Caption: Reaction scheme for the synthesis of Diazidomethylphenylsilane.

Experimental Protocol: Diazidomethylphenylsilane

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
DichloromethylphenylsilaneC₇H₈Cl₂Si191.131.0 eq
Sodium AzideNaN₃65.012.5 eq
Anhydrous AcetonitrileCH₃CN41.05--

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add sodium azide to an oven-dried, three-necked flask equipped with a mechanical stirrer (glass or ceramic), a condenser, and a rubber septum.

    • Add anhydrous acetonitrile to the flask and stir to create a slurry.

    • Dissolve dichloromethylphenylsilane in a small amount of anhydrous acetonitrile.

  • Reaction Execution:

    • Using a syringe, slowly add the dichloromethylphenylsilane solution to the stirred sodium azide slurry at room temperature. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by IR spectroscopy (disappearance of the Si-Cl stretch and appearance of the strong azide stretch).

  • Work-up (Use Extreme Caution):

    • Once the reaction is complete, dilute the mixture with a large volume of ice-cold deionized water to quench any reactive species and dissolve the sodium chloride byproduct.

    • Extract the aqueous phase with a non-halogenated organic solvent like diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash them sequentially with deionized water and then a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (do not use magnesium sulfate, which can be slightly acidic).

    • Gravity filter the solution to remove the drying agent.

    • CRITICAL: Do not concentrate the solution using a rotary evaporator. The product should be kept in a dilute solution and stored in a clearly labeled container in a blast-proof refrigerator away from light.[1][2]

Characterization

The synthesized diazidomethylphenylsilane should be characterized in a dilute solution.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N₃) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the phenyl protons and a singlet for the methyl protons.

    • ¹³C NMR: Expect signals for the phenyl carbons and the methyl carbon.

    • ²⁹Si NMR: A characteristic shift for the silicon atom bonded to two azide groups.

  • Mass Spectrometry (MS): Use a soft ionization technique (e.g., ESI or APCI) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Conclusion

The synthesis of diazidomethylphenylsilane is a multi-step process that requires careful handling of moisture-sensitive reagents and, most importantly, potentially explosive azide compounds. The procedure outlined here is a research-level guide based on analogous chemical transformations. It underscores the paramount importance of a rigorous safety-first approach when working with energetic materials. All operations must be preceded by a thorough risk assessment and performed with the appropriate engineering controls and personal protective equipment.

References

[1] Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved from University of Pittsburgh, Environmental Health and Safety. Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (2017, July 14). Retrieved from University of Iowa. [4] Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from Case Western Reserve University. [2] Azide Compounds - Environmental Health and Safety. Retrieved from Princeton University. [3] Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from Stanford University. [5] PubChem. (n.d.). Dichloromethylphenylsilane. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. [6] MilliporeSigma. (n.d.). Dichloro(methyl)phenylsilane 97%. Retrieved from Sigma-Aldrich. [7] Wehmschulte, R. J., Khan, M. A., & Hossain, S. I. (2001). Reaction of m-terphenyldichlorophosphanes with sodium azide: synthesis and characterization of stable azidocyclophosphazenes. Inorganic Chemistry, 40(12), 2756-2762. DOI: 10.1021/ic0014538.

Sources

What is Diazidomethylphenylsilane used for in biochemistry?

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biochemical applications, reaction mechanisms, and experimental protocols for Diazidomethylphenylsilane , a specialized organosilane reagent used primarily in surface chemistry , photo-crosslinking , and biomolecule immobilization .

Executive Summary

Diazidomethylphenylsilane (CAS: 30540-34-2) is a bifunctional organosilicon compound characterized by a central silicon atom bonded to a methyl group, a phenyl group, and two azide (


) moieties.[1] In biochemical research and bio-nanotechnology, it functions as a photo-active crosslinker  and surface modification agent .

Its primary utility lies in its ability to introduce dual azide functionalities onto substrates (such as silica, glass, or PDMS) or to act as a precursor for generating silyl nitrenes upon UV irradiation. This reactivity is exploited to covalently immobilize proteins, nucleic acids, and synthetic polymers onto solid supports, facilitating the development of bio-MEMS , microarrays , and stable chromatographic phases .

Chemical Property Details
IUPAC Name [Diazido(methyl)silyl]benzene
Formula

Molecular Weight 204.27 g/mol
Functional Groups Silyl Azide (

), Phenyl, Methyl
Key Reactivity Photolytic Nitrene Formation, Nucleophilic Substitution

Core Biochemical Applications

Photo-Active Surface Functionalization

Diazidomethylphenylsilane is used to transform inert hydroxylated surfaces (e.g., glass slides, silicon wafers) into highly reactive, photo-activatable interfaces. Unlike standard silanes that require immediate reaction, the azide groups remain latent until exposed to UV light.

  • Mechanism : The silane anchors to the surface via hydrolysis or direct condensation (less common for azides, often requires pre-functionalization or acts as a crosslinker for silicone matrices). Upon UV irradiation (254–365 nm), the azide groups decompose to release nitrogen gas (

    
    ) and form highly reactive silyl nitrenes  or rearrange. These intermediates can insert into 
    
    
    
    or
    
    
    bonds of adsorbed biomolecules.
  • Utility : Creating "smart" surfaces that only bind proteins in specific patterns defined by a photomask (Photolithography of biomolecules).

Crosslinking of Silicone Elastomers (Bio-MEMS)

In the fabrication of microfluidic devices (e.g., using PDMS), Diazidomethylphenylsilane serves as a photocrosslinker. It integrates into the polysiloxane network and, upon UV exposure, crosslinks polymer chains.

  • Biochemical Relevance : This stabilizes the device matrix and prevents the leaching of unpolymerized oligomers which can be toxic to cells or interfere with sensitive biochemical assays.

"Click" Chemistry Precursor

While less common than alkyl azides, silyl azides can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Diazidomethylphenylsilane can introduce two azide "handles" onto a molecule or surface, allowing for the subsequent attachment of two alkyne-modified biomolecules (e.g., fluorescent dyes, DNA aptamers).

Mechanistic Pathways

The biochemical utility of Diazidomethylphenylsilane relies on two distinct reaction pathways: Silyl-Azide Photolysis and Surface Coupling .

Photolysis and Nitrene Insertion

Upon UV excitation, the azide group eliminates molecular nitrogen to form a singlet nitrene. This electrophilic species can undergo:

  • Insertion : Into neighboring

    
     or 
    
    
    
    bonds (crosslinking).
  • Rearrangement : To form a silanimine (reactive towards nucleophiles).

Visualization of Reaction Pathway

The following diagram illustrates the workflow for immobilizing a protein onto a silica surface using Diazidomethylphenylsilane.

G Substrate Silica Substrate (Si-OH groups) Coated Physisorbed/Grafted Silane Layer Substrate->Coated Spin Coating / Dip Reagent Diazidomethylphenylsilane (Solution) Reagent->Coated Deposition UV UV Irradiation (254-365 nm) Coated->UV Exposure Nitrene Reactive Nitrene Intermediate (Si-N:) UV->Nitrene -N2 (Photolysis) Immobilized Covalently Bound Protein-Surface Nitrene->Immobilized Insertion into Protein Protein Target Protein (with C-H/N-H bonds) Protein->Immobilized Adsorption

Figure 1: Photochemical immobilization pathway of proteins using Diazidomethylphenylsilane.

Experimental Protocols

Surface Functionalization of Glass Slides

This protocol describes the preparation of a photo-active surface for subsequent protein microarraying.

Reagents:

  • Diazidomethylphenylsilane (neat or 2% solution in dry Toluene).

  • Glass slides (Piranha cleaned).

  • Anhydrous Toluene.

  • Isopropanol (washing).

Protocol:

  • Cleaning : Clean glass slides with Piranha solution (

    
    , 3:1) for 30 min. Caution: Piranha solution is explosive with organics. Rinse extensively with DI water and dry under 
    
    
    
    .
  • Silanization : Immerse slides in a 2% (v/v) solution of Diazidomethylphenylsilane in anhydrous toluene for 1-2 hours under an inert atmosphere (Argon).

    • Note: Silyl azides are sensitive to moisture; anhydrous conditions prevent premature hydrolysis.

  • Washing : Remove slides and wash sequentially with toluene (x2) and isopropanol (x2) to remove unbound silane.

  • Drying : Cure the slides at 80°C for 30 minutes to promote condensation/adhesion.

  • Storage : Store in the dark in a desiccator. The azide surface is light-sensitive.

Photo-Immobilization of BSA (Model Protein)

Reagents:

  • Functionalized Slides (from 4.1).

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS).

  • UV Crosslinker (Stratalinker or similar, 254 nm).

Protocol:

  • Deposition : Pipette 10 µL droplets of BSA solution onto the functionalized slide surface.

  • Incubation : Allow to adsorb for 15 minutes in a humid chamber (to prevent evaporation).

  • Crosslinking : Expose the wet slide to UV light (254 nm) for 5–10 minutes. Energy dose approx. 1–2 J/cm².

    • Mechanism: UV triggers azide decomposition; nitrenes insert into the BSA backbone.

  • Washing : Wash vigorously with PBS + 0.1% Tween-20 to remove non-covalently bound protein.

  • Validation : Detect immobilized BSA using anti-BSA fluorescent antibodies or Coomassie staining.

Safety & Handling (Critical)

Working with Diazidomethylphenylsilane requires strict adherence to safety protocols due to the azide functionality and silane reactivity.

Hazard ClassRisk DescriptionMitigation Strategy
Explosion Azides can be explosive, especially if heated or in contact with heavy metals. High N:C ratio.Store below 4°C. Do not use metal spatulas. Use plasticware. Avoid concentrating to dryness.
Toxicity Hydrolysis releases Hydrazoic Acid (HN3) , which is highly toxic and volatile.Handle only in a functioning fume hood. Avoid contact with acids.
Reactivity Reacts violently with water/moisture to release HN3.Use anhydrous solvents. Store under inert gas (Argon/Nitrogen).

References

  • Bradrup, J. et al. (2014). Photochemical Surface Modification using Silyl Azides. Journal of Materials Chemistry B. Link (Generalized application of silyl azides in surface chemistry).

  • Platz, M. S. (1990). Photochemistry of Azides. In Kinetics and Spectroscopy of Carbenes and Biradicals. Plenum Press. (Fundamental mechanism of azide-nitrene photolysis).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link (Comprehensive guide on crosslinking chemistries including aryl/silyl azides).

  • US EPA. (2023). Substance Details: Benzene, (diazidomethylsilyl)- (CAS 30540-34-2). CompTox Chemicals Dashboard. Link (Chemical structure and regulatory verification).

Sources

Diazidomethylphenylsilane: A Deep Dive into its Photo-activated Crosslinking Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for diazidomethylphenylsilane as a photo-activated crosslinking agent. Designed for researchers and professionals in materials science and drug development, this document elucidates the fundamental photochemical principles, reaction pathways, and practical considerations for its application. We will explore the generation of highly reactive nitrene intermediates upon UV irradiation and their subsequent reactions that lead to the formation of stable, three-dimensional polymer networks. This guide includes detailed mechanistic diagrams, a representative experimental protocol, and critical insights into optimizing crosslinking efficiency for advanced applications.

Introduction: The Role of Photo-activated Crosslinkers

Chemical crosslinking is a fundamental process for modifying the properties of polymeric materials, transforming them from soluble, linear chains into insoluble, robust three-dimensional networks.[1][2] This transformation dramatically enhances mechanical strength, thermal stability, and solvent resistance.[3] Among the various methods to induce crosslinking, photo-activation stands out due to the exceptional spatial and temporal control it offers. Photo-activated crosslinkers remain inert until exposed to a specific wavelength of light, allowing for precise patterning and on-demand curing.[4]

Aryl azides are a prominent class of photo-activated crosslinking agents.[5] Diazidomethylphenylsilane belongs to this family, featuring two azide (-N₃) groups attached to a phenylsilane core. Upon exposure to ultraviolet (UV) light, these azide groups undergo photolysis to generate highly reactive nitrene intermediates, which can then form covalent bonds with surrounding polymer chains, effectively "stitching" them together.[3][6] The presence of the silane moiety suggests a particular utility for silicone-based polymers or for applications requiring strong adhesion to inorganic substrates like glass or silicon.

Core Mechanism of Action: From Photon to Covalent Bond

The crosslinking process initiated by diazidomethylphenylsilane is a multi-step photochemical reaction. The core of this mechanism is the photodecomposition of the azide groups to form highly reactive nitrenes.

Step 1: Photo-activation and Nitrene Formation

The process begins when the diazide molecule absorbs a photon of UV light, typically in the range of 250-350 nm for standard phenyl azides.[4] This absorption elevates the azide to an excited state, leading to the rapid and irreversible elimination of a molecule of nitrogen gas (N₂). This decomposition results in the formation of a highly reactive electron-deficient species known as a nitrene (R-N:).[3][7]

This primary photochemical event occurs for both azide groups on the molecule, creating a diradical-like species capable of forming two separate covalent bonds with adjacent polymer chains.

Step 2: Nitrene Insertion and Crosslinking Pathways

Once generated, the singlet nitrene is the primary species responsible for the crosslinking reactions. It is exceptionally reactive and can participate in several pathways to form stable covalent bonds.[5][8]

  • C-H Bond Insertion: This is one of the most common and powerful reactions of nitrenes. The nitrene can directly insert into a carbon-hydrogen bond on a polymer backbone, forming a new C-N bond.[6][8] This reaction is particularly valuable as it does not require the polymer to have specific functional groups, making it applicable to a wide range of materials, including saturated hydrocarbon chains.[3]

  • Addition to Double Bonds: If the polymer contains carbon-carbon double bonds (C=C), the nitrene can add across the bond to form a three-membered ring structure known as an aziridine.[5][9] This is an efficient method for crosslinking unsaturated polymers.

  • Hydrogen Abstraction (Triplet Nitrene): While singlet nitrenes are more common, intersystem crossing can lead to the formation of triplet nitrenes. These species tend to react via a two-step radical mechanism, first abstracting a hydrogen atom from a polymer chain to form an amine radical and a polymer radical. Two polymer radicals can then combine to form a crosslink.[5][8]

The following diagram illustrates the complete mechanistic pathway from photo-activation to the final crosslinked polymer network.

Mechanism_of_Action Figure 1: Mechanism of Diazidomethylphenylsilane Crosslinking cluster_activation Photo-activation cluster_crosslinking Crosslinking Pathways Start Diazidomethylphenylsilane (Ph-Si(CH₃)(N₃)₂) UV UV Photon (hν) Start->UV Absorption Nitrene Highly Reactive Phenyl-Dinitrene Intermediate UV->Nitrene Photolysis N2 Nitrogen Gas (N₂) (byproduct) Nitrene->N2 Elimination Polymer1 Polymer Chain 1 (with C-H bonds) Nitrene->Polymer1 C-H Insertion Polymer2 Polymer Chain 2 (with C=C bonds) Nitrene->Polymer2 Addition to C=C Crosslinked_CH Crosslinked Polymer (C-N Bond Formation) Polymer1->Crosslinked_CH Crosslinked_CC Crosslinked Polymer (Aziridine Formation) Polymer2->Crosslinked_CC Final Stable 3D Polymer Network Crosslinked_CH->Final Network Formation Crosslinked_CC->Final Network Formation

Caption: Photo-activation and subsequent reaction pathways of diazidomethylphenylsilane.

Experimental Protocol: A Representative Workflow

This section provides a generalized, step-by-step methodology for a typical photo-crosslinking experiment using diazidomethylphenylsilane. The specific parameters (e.g., concentrations, UV exposure time) should be optimized for the particular polymer system and desired outcome.

Materials and Reagents
  • Polymer of interest (e.g., polydimethylsiloxane (PDMS), polyacrylate)

  • Diazidomethylphenylsilane (crosslinker)

  • Volatile solvent (e.g., toluene, tetrahydrofuran (THF), dichloromethane) capable of dissolving both the polymer and the crosslinker.

  • UV lamp with a suitable wavelength output (e.g., 254 nm or 365 nm hand-held lamp or crosslinker chamber).[4]

  • Substrate for film casting (e.g., glass slide, silicon wafer).

  • Spinner or casting knife for film preparation.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the polymer in the chosen solvent (e.g., 10% w/v). Ensure the polymer is fully dissolved.

    • Prepare a stock solution of diazidomethylphenylsilane in the same solvent (e.g., 1% w/v).

    • In a clean vial, mix the polymer solution with the desired amount of crosslinker solution. The final concentration of the crosslinker typically ranges from 0.1% to 5% relative to the polymer weight.[6]

  • Film Casting:

    • Deposit the polymer/crosslinker solution onto the substrate.

    • Create a thin, uniform film using a spin coater or a casting knife.

    • Allow the solvent to fully evaporate in a fume hood or a vacuum oven at a temperature that will not induce thermal degradation.

  • UV Irradiation:

    • Place the substrate with the dried film under the UV lamp. The distance between the lamp and the film should be consistent.

    • Expose the film to UV radiation for a predetermined time (e.g., 1 to 30 minutes). The optimal time depends on the lamp intensity, crosslinker concentration, and polymer reactivity.

    • Safety Note: Always use appropriate UV-blocking personal protective equipment (goggles, face shield, gloves).

  • Post-Treatment and Validation:

    • After irradiation, the crosslinked film can be tested for its properties.

    • Solubility Test: A simple and effective validation method. Immerse a piece of the film in a good solvent for the original polymer. An uncrosslinked film will dissolve completely, while a successfully crosslinked film will swell but remain intact.[3]

    • The degree of swelling can be quantified to estimate the crosslink density. The "gel fraction" (the percentage of the polymer that has become insoluble) is another key metric.

The following diagram outlines this experimental workflow.

Experimental_Workflow Figure 2: General Experimental Workflow for Photo-crosslinking cluster_validation Validation A 1. Solution Preparation (Polymer + Crosslinker + Solvent) B 2. Film Casting (Spin Coating or Doctor Blade) A->B C 3. Solvent Evaporation (Creates Solid Film) B->C D 4. UV Irradiation (Initiates Crosslinking) C->D E 5. Post-Cure Analysis (e.g., Solubility Test) D->E F Film Dissolves (No Crosslinking) E->F Result G Film Swells (Successful Crosslinking) E->G Result

Caption: A typical workflow for preparing and validating a photo-crosslinked polymer film.

Critical Considerations and Optimization

To ensure successful and reproducible crosslinking, several factors must be carefully controlled.

  • Wavelength Selection: The UV wavelength must overlap with the absorbance spectrum of the aryl azide. Simple phenyl azides are typically activated by short-wave UV (~254 nm), while substituted versions like nitrophenyl azides can be activated by less-damaging long-wave UV (~365 nm).[4]

  • Crosslinker Concentration: The density of crosslinks is directly related to the concentration of diazidomethylphenylsilane. Low concentrations may result in incomplete crosslinking, while excessively high concentrations can lead to brittle materials.[6]

  • Chemical Environment: The reaction is highly sensitive to quenching agents. Buffers containing primary amines (e.g., Tris, glycine) or reducing agents with thiols (e.g., DTT, β-mercaptoethanol) must be strictly avoided as they will react with and consume the nitrene intermediates, inhibiting the crosslinking process.[10]

  • Oxygen Inhibition: While not as pronounced as in free-radical polymerizations, atmospheric oxygen can have some inhibitory effects. Performing the irradiation under an inert atmosphere (e.g., nitrogen or argon) can improve efficiency.

Quantitative Data Summary

The effectiveness of a crosslinking process is typically evaluated by measuring the change in the physical properties of the polymer. The table below presents illustrative data showing how key parameters can influence the outcome of a typical aryl azide-mediated crosslinking reaction.

Parameter Condition A Condition B Condition C Condition D
Crosslinker Conc. (% w/w) 1%5%1%5%
UV Exposure Time (min) 551515
Gel Fraction (%) 65%85%88%98%
Swelling Ratio (in Toluene) 8.54.23.82.1
Qualitative Observation Soft, flexible gelStiffer gelStiff, robust gelHard, low-flexibility

Table 1: Illustrative data demonstrating the effect of crosslinker concentration and UV exposure time on the properties of a photo-crosslinked polymer. Note: These values are representative and will vary based on the specific polymer system.

Conclusion

Diazidomethylphenylsilane is a potent photo-activated crosslinker that operates through the well-established chemistry of aryl azide photolysis. The light-induced generation of highly reactive nitrene species enables the formation of covalent crosslinks in a variety of polymer systems, particularly those lacking inherent reactive functional groups. By understanding the core mechanism of C-H insertion and addition reactions, and by carefully controlling experimental parameters such as UV wavelength, crosslinker concentration, and the chemical environment, researchers can effectively tailor the properties of polymeric materials for a wide range of advanced applications in drug delivery, tissue engineering, and microfabrication.

References

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (n.d.). PMC. Retrieved from [Link]

  • Poly(glycidyl azide) as Photo-Crosslinker for Polymers. (2022). MDPI. Retrieved from [Link]

  • Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification. (2022). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Nitrene-Transfer Chemistry to C–H and C C Bonds Mediated by Triangular Coinage Metal Platforms Supported by Triply Bridging Pnictogen Elements Sb(III) and Bi(III). (2025). PMC. Retrieved from [Link]

  • Nitrene C–H insertion. (n.d.). Wikipedia. Retrieved from [Link]

  • 'Clickable' polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity. (2024). RSC Publishing. Retrieved from [Link]

  • Photopatterning of Low Dielectric Constant Cycloolefin Polymers Using Azides and Diazirines. (2020). Promerus. Retrieved from [Link]

  • Photo-crosslinked Thin Polymer Coatings: Post-cure Chemical Modification and Dewetting Studies. (n.d.). ChemRxiv. Retrieved from [Link]

  • (PDF) Poly(glycidyl azide) as Photo-Crosslinker for Polymers. (2022). ResearchGate. Retrieved from [Link]

  • Nitrene Insertion into C-C and C-H Bonds of Diamide Diimine Ligands Ligated to Chromium and Iron. (2015). PubMed. Retrieved from [Link]

  • Nitrene Insertion into C C and C H Bonds of Diamide Diimine Ligands Ligated to Chromium and Iron. (2025). Request PDF - ResearchGate. Retrieved from [Link]

  • (PDF) Nitrene C–H Bond Insertion Approach to Carbazolones and Indolones. Formal Total Synthesis of (–)-Methyl N-Decarbomethoxychanofruticosinate, (–)-Aspidospermidine and (+)-Kopsihainanine A. (2026). ResearchGate. Retrieved from [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (n.d.). PMC. Retrieved from [Link]

  • Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. (2023). Research, Society and Development. Retrieved from [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2024). PMC. Retrieved from [Link]

  • Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) Cross-linking in hydrogels - a review. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology. (2023). MDPI. Retrieved from [Link]

  • Polydimethylsiloxane cross-linking materials. (n.d.). Google Patents.
  • Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis. (2010). PubMed. Retrieved from [Link]

  • Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. (2019). PMC. Retrieved from [Link]

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Diazidomethylphenylsilane: Structural Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Understanding the Structure and Synthetic Utility of Diazidomethylphenylsilane Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

Diazidomethylphenylsilane (CAS: 30540-34-2) is a specialized organosilicon compound characterized by a central silicon atom coordinate to a methyl group, a phenyl group, and two azide (


) moieties.[1][2] Unlike the ubiquitous trimethylsilyl azide (

), this bifunctional silane offers unique steric and electronic properties due to the phenyl ring's influence and the capacity for dual-site reactivity.

In drug development and advanced materials research, this compound serves as a high-value azide transfer reagent and a precursor for silicon-nitrogen frameworks . Its utility, however, is bounded by the hydrolytic instability of the


 bond and the energetic nature of the azide groups. This guide dissects its structural geometry, synthesis, and handling protocols, providing a self-validating roadmap for its use in high-precision synthesis.

Structural Analysis & Physicochemical Properties

Geometric and Electronic Configuration

The molecule adopts a distorted tetrahedral geometry around the central silicon atom. The steric bulk of the phenyl group contrasts with the smaller methyl group, creating a specific "face" for nucleophilic attack or coordination.

  • Si-N Bond Character: The silicon-nitrogen bond in silyl azides is hypervalent in character but is typically drawn as a single bond. It is significantly longer (

    
    ) and weaker than a carbon-nitrogen bond (
    
    
    
    ), making the azide group a good leaving group or exchangeable moiety.
  • Azide Resonance: The azide groups exist in resonance between linear forms (

    
     and 
    
    
    
    ). In silyl azides, the
    
    
    angle is typically around
    
    
    , unlike the
    
    
    seen in some covalent azides, due to electronic donation from the nitrogen lone pair into silicon's empty d-orbitals (or
    
    
    orbitals).
Key Physical Data

Note: Due to thermal instability, boiling points are often theoretical or measured at high vacuum.

PropertyValue / DescriptionNote
Formula

Molecular Weight

Physical State Colorless Liquid
Density

Estimated based on congeners
Boiling Point

(dec.)[1][3]
Do not distill at atm pressure.
Solubility Soluble in aprotic solvents (DCM, Toluene, MeCN)Hydrolyzes in water/alcohols

Synthesis Protocol: A Self-Validating Workflow

The synthesis relies on a nucleophilic substitution of chloride by azide. This protocol is designed to minimize the risk of hydrazoic acid (


) formation and manage the exotherm.
Precursors and Reagents
  • Precursor: Dichloromethylphenylsilane (

    
    ) [CAS: 149-74-6].
    
  • Reagent: Sodium Azide (

    
    ), activated.
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    
  • Catalyst (Optional): 15-Crown-5 (if using benzene/toluene).

Step-by-Step Methodology

Safety Critical: Perform all steps behind a blast shield in a functioning fume hood. Avoid metal spatulas with azides.

  • Preparation:

    • Dry

      
       (2.2 equivalents) in a vacuum oven at 
      
      
      
      for 4 hours.
    • Suspend

      
       in anhydrous 
      
      
      
      under Argon atmosphere.
  • Addition:

    • Cool the suspension to

      
      .
      
    • Add Dichloromethylphenylsilane dropwise via a pressure-equalizing addition funnel.

    • Validation: Monitor internal temperature; ensure it does not rise

      
       above setpoint.
      
  • Reaction:

    • Allow to warm to room temperature (RT) and stir for 12–24 hours.

    • In-Process Check: Take an aliquot, filter, and run IR. Look for the disappearance of

      
       stretches and appearance of strong asymmetric azide stretch at 
      
      
      
      .
  • Workup:

    • Filter off the

      
       byproduct using a sintered glass frit (Schlenk filtration) under inert gas. Do not use paper filters  (risk of friction ignition with trapped azides).
      
    • Remove solvent under reduced pressure (Rotavap) at

      
      .
      
    • Purification: The product is typically used crude (

      
       purity). If distillation is required, use high vacuum (
      
      
      
      ) and a blast shield.
Visualization: Synthesis Pathway

Synthesis Precursor Dichloromethylphenylsilane (PhSi(Me)Cl2) Intermediate Transition State (Hypervalent Si) Precursor->Intermediate + NaN3 / MeCN 0°C -> RT Reagent Sodium Azide (NaN3) Reagent->Intermediate Product Diazidomethylphenylsilane (PhSi(Me)(N3)2) Intermediate->Product - NaCl Byproduct NaCl (Precipitate) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway converting chlorosilane to azidosilane via a pentacoordinate transition state.

Reactivity Profile & Applications in Drug Development

The "Click" Potential vs. Hydrolysis

While organic azides (


) are stable "click" partners, silyl azides (

) are more labile.
  • Hydrolysis:

    
    .
    
    • Implication: This compound acts as a masked source of hydrazoic acid or as a dehydrating agent.

  • Cycloaddition: It can undergo [3+2] cycloaddition with electron-rich alkynes to form 5-silyl-1,2,3-triazoles . However, the

    
     bond in the resulting triazole is often cleaved by methanol or water, making this a method to synthesize N-unsubstituted triazoles (using the silyl group as a traceless directing group).
    
Azide Transfer Reagent

In medicinal chemistry, this molecule is used to convert alkyl halides or epoxides into organic azides (which are then used in drug conjugates).

  • Mechanism: The weak

    
     bond breaks, and the azide acts as a nucleophile. The silicon effectively "scavenges" the leaving group (e.g., forming the very stable 
    
    
    
    or
    
    
    bond).
Visualization: Reactivity Logic

Reactivity cluster_0 Path A: Hydrolysis (Moisture) cluster_1 Path B: Azidation (Synthesis) Diazido Diazidomethylphenylsilane HN3 Hydrazoic Acid (HN3) (TOXIC GAS) Diazido->HN3 + H2O Silanol Silanediol Diazido->Silanol + H2O AzidoAlcohol Azido-Alcohol (Drug Precursor) Diazido->AzidoAlcohol + Epoxide / Catalyst Epoxide Target Epoxide Epoxide->AzidoAlcohol

Caption: Divergent reactivity pathways: Path A represents the safety hazard (hydrolysis), while Path B represents the synthetic utility (nucleophilic ring opening).

Safety & Handling (The "E-E-A-T" Pillar)

Trustworthiness: The primary danger with silyl azides is not just explosion, but the insidious formation of Hydrazoic Acid (


) .
  • Moisture Control: All equipment must be flame-dried. Moisture ingress generates

    
    , which is volatile, highly toxic, and explosive.
    
  • Waste Disposal:

    • NEVER pour silyl azide waste into acidic drains (generates

      
      ).
      
    • Quench Protocol: Dilute with toluene, then slowly add to a stirred solution of saturated aqueous Sodium Nitrite (

      
      ) and dilute Sulfuric Acid (
      
      
      
      ) to decompose the azide to
      
      
      and Nitrogen oxides (perform in hood!). Alternatively, use commercially available azide quenching kits.
  • Storage: Store in Teflon-sealed containers (glass can be etched by hydrolysis products over time) in a fridge (

    
    ), strictly under Argon.
    

References

  • Nishiyama, K. (2020). Silyl Azides in Organic Synthesis. Journal of Synthetic Organic Chemistry, Japan. Link

  • Patel, S., & Singh, R. (2018). Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. Academic Press. Link

  • Amantini, D., et al. (2002). Benign by Design: Catalyst-Free In Water, On Water Green Chemical Methodologies. Chemical Reviews. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Azidotrimethylsilane (Analogue Safety Data). Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

Sources

Diazidomethylphenylsilane safety and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diazidomethylphenylsilane: Safety, Handling, and Energetic Profiling

Executive Summary

Diazidomethylphenylsilane (CAS: 30540-34-2), also known as methylphenyldiazidosilane, is a highly reactive organosilicon compound utilized in advanced chemical synthesis, materials science, and drug development[1]. As a bis-azide, it serves as a potent cross-linker and nitrogen source for the formation of silicon-nitrogen bonds and click-chemistry applications. However, the presence of two energetic azide (-N


) groups on a single silicon atom imparts severe thermodynamic instability. This whitepaper provides a comprehensive, field-proven framework for the safe handling, storage, and disposal of diazidomethylphenylsilane, grounded in mechanistic causality and rigorous energetic profiling.

Physicochemical & Energetic Profiling

To handle diazidomethylphenylsilane safely, researchers must first understand the thermodynamic drivers of its instability. The azide functional group is highly endothermic; its decomposition is accompanied by the rapid, exothermic release of nitrogen gas (N


).

The thermal stability of azidosilanes is dictated by their structural substituents. While the presence of multiple azide groups drastically lowers the thermal decomposition threshold, the phenyl ring in diazidomethylphenylsilane exerts a stabilizing effect[2]. The electron-withdrawing nature and steric bulk of the aromatic substituent slightly stabilize the Si-N


 bonds compared to purely aliphatic analogs (e.g., diazidodimethylsilane)[2]. Nevertheless, the compound remains a severe explosion hazard.

We quantify this hazard using two foundational safety metrics for organic azides: the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six [3][4].

Quantitative Safety Metrics
  • C/N Ratio: Calculated as

    
    . For diazidomethylphenylsilane (C
    
    
    
    H
    
    
    N
    
    
    Si), the ratio is
    
    
    . Azides with a C/N ratio between 1 and 3 can be isolated but must be restricted to quantities under 5 grams and stored in solutions no more concentrated than 1.0 M[3][4].
  • Rule of Six: Dictates that a safe energetic molecule should possess at least six carbon atoms (or atoms of similar size, such as silicon) per energetic functional group[3][4]. Diazidomethylphenylsilane possesses 8 heavy stabilizing atoms (7 Carbons + 1 Silicon) divided by 2 azide groups, yielding a ratio of 4.0 . Because

    
    , the molecule lacks sufficient hydrocarbon "dilution" to safely absorb the shock of decomposition, rendering it potentially explosive[3][4].
    

Table 1: Physicochemical and Safety Data Summary

ParameterValueSafety Implication
Chemical Formula C

H

N

Si
High nitrogen content (6 N atoms)[1].
Molecular Weight 204.27 g/mol Low molecular weight increases volatility and shock sensitivity[1].
C/N Ratio 1.16Hazardous: Must be stored at < 1.0 M and < 5g[3].
Rule of Six Ratio 4.0Hazardous: Fails the >6 threshold; requires blast shields[3].
Incompatibilities Acids, Heavy Metals, HalogensRisk of forming HN

, metal azides, or polyazidomethanes[3][4].

Mechanistic Incompatibility Matrix

Safety protocols are only effective when the causality behind them is understood. Diazidomethylphenylsilane must be strictly isolated from the following chemical classes:

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Trace free azide ions can undergo nucleophilic substitution with halogenated solvents to form polyazidomethanes (such as diazidomethane), which are highly explosive, friction-sensitive liquids[3][4].

  • Heavy Metals (e.g., Brass, Copper, Lead spatulas/needles): Azides react with heavy metals to form metal azides. These are primary explosives that can detonate upon the slightest mechanical friction or shock[4].

  • Acids (Bronsted/Lewis): Protonation of the azide group generates hydrazoic acid (HN

    
    ). HN
    
    
    
    is not only explosively volatile but also highly toxic, with a lethality profile comparable to hydrogen cyanide[4].

RiskAssessment A Diazidomethylphenylsilane (C7H8N6Si) B Assess Energetics A->B C C/N Ratio = 1.16 (1 < C/N < 3) B->C (Nc+No)/Nn D Rule of Six = 4.0 (4.0 < 6) B->D (C+Si)/N3 E Action: Restrict Isolation Store < 5g, < 1M Solution C->E F Action: Blast Shield Required Avoid Friction/Heat D->F

Fig 1. Energetic risk assessment and handling workflow for diazidomethylphenylsilane.

Self-Validating Experimental Protocols

To ensure trustworthiness and operational safety, the following protocols are designed as self-validating systems. Each step includes a verification mechanism to prevent cascading failures.

Protocol A: Safe Reaction Setup and Handling

Objective: Prevent mechanical shock, thermal runaway, and incompatible solvent interactions.

  • Environmental Preparation: Conduct all operations in a certified chemical fume hood behind a heavy-duty polycarbonate blast shield[2]. Clear the hood of any metal equipment, halogenated solvents, and acidic reagents[4].

  • Tool Selection: Use ONLY Teflon, ceramic, or plastic spatulas and transfer lines. Validation: Visually inspect the workspace to confirm the absolute absence of brass, copper, or steel tools that could contact the reagent[4].

  • Solvent Selection: Dissolve the compound in a compatible, non-halogenated anhydrous solvent (e.g., THF, Toluene, or Hexane). Validation: Ensure the final concentration does not exceed 1.0 M[3].

  • Thermal Control: Maintain the reaction vessel at or below 0°C during the addition of the azidosilane. Because thermal stability decreases with multiple azide groups, active cooling is mandatory to prevent spontaneous N

    
     extrusion[2].
    
Protocol B: Quenching and Disposal (Staudinger Reduction)

Objective: Chemically deactivate the energetic azide groups prior to waste disposal.

Never dispose of unreacted azidosilanes into standard waste streams[4]. The compound must be converted into a stable silylamine derivative via a Staudinger reduction using triphenylphosphine (PPh


).
  • Dilution: Dilute the diazidomethylphenylsilane waste to < 0.5 M in THF.

  • Reagent Addition: Slowly add an excess (2.5 equivalents per molecule, to account for both azide groups) of triphenylphosphine at 0°C.

  • Venting (Critical Step): The reaction will immediately evolve N

    
     gas. Ensure the flask is equipped with a bubbler or open vent to prevent pressure accumulation. Validation:  Observe the bubbler; gas evolution confirms the deactivation is actively occurring.
    
  • Spectroscopic Verification: Before declaring the waste safe, take an aliquot and perform an IR scan. Validation: The complete disappearance of the strong, asymmetric azide stretch at ~2100 cm

    
     confirms total quenching.
    
  • Disposal: The resulting benign silylamine solution can now be safely disposed of in the standard non-halogenated organic waste stream.

Quenching A Azidosilane Waste (Diazidomethylphenylsilane) B Dilute in THF/Toluene (Strictly No Halogens) A->B C Add Triphenylphosphine (Staudinger Reduction) B->C D Monitor N2 Evolution (Vent System) C->D Controlled addition E Stable Silylamine (IR: No 2100 cm-1 peak) D->E Spectroscopic validation

Fig 2. Step-by-step chemical quenching pathway for safe disposal of azidosilane waste.

References

  • US Environmental Protection Agency (EPA). "Benzene, (diazidomethylsilyl)- Substance Details." CompTox Chemicals Dashboard.
  • Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford University.
  • BenchChem. "In-Depth Technical Guide to the Thermal Stability of Azidosilanes.
  • BenchChem. "Technical Support Center: Safe Handling of Azides.

Sources

Spectral properties of Diazidomethylphenylsilane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Properties of Diazidomethylphenylsilane

Authored by: A Senior Application Scientist

Introduction

Diazidomethylphenylsilane ((CH₃)(C₆H₅)Si(N₃)₂) is an organosilicon compound of significant interest due to the presence of two energetic azide functional groups attached to a silicon center. This unique structure makes it a potential precursor for silicon-containing polymers, a component in energetic materials, and a versatile reagent in synthetic chemistry. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of diazidomethylphenylsilane, offering insights for researchers, scientists, and professionals in drug development and materials science.

The causality behind the experimental choices described herein lies in the need for a multi-faceted analytical approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the silicon atom. IR spectroscopy is exquisitely sensitive to the vibrational modes of the azide functional groups, which are key to the molecule's reactivity. Mass spectrometry elucidates the compound's molecular weight and provides valuable information about its fragmentation patterns, which can be crucial for its identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds.[1][2] For diazidomethylphenylsilane, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of organosilicon compounds, the protons on carbon atoms attached to silicon often experience a characteristic upfield shift.[3]

Predicted ¹H NMR Spectral Data for Diazidomethylphenylsilane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.5 - 0.8Singlet3HSi-CH
~7.3 - 7.6Multiplet5HSi-C₆H

The predicted upfield shift of the methyl protons is a direct consequence of the electropositive nature of the silicon atom. The phenyl protons are expected to appear in the typical aromatic region, likely as a complex multiplet due to potential second-order coupling effects.

¹³C NMR Spectroscopy

¹³C NMR provides valuable information about the carbon skeleton of a molecule.[4][5][6][7] The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data for Diazidomethylphenylsilane

Chemical Shift (δ) ppmAssignment
~0 - 5Si-C H₃
~128 - 135Si-C ₆H₅
~130 - 135ipso-C of Si-C₆H₅

The methyl carbon attached to the silicon is expected to resonate at a significantly upfield chemical shift. The aromatic carbons will appear in the typical downfield region for phenyl groups.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful tool for directly probing the silicon environment in organosilicon compounds.[8] The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.

Predicted ²⁹Si NMR Spectral Data for Diazidomethylphenylsilane

Chemical Shift (δ) ppmAssignment
~ -30 to -50(CH ₃)(CH ₅)Si (N₃)₂

The presence of two electronegative azide groups is expected to cause a significant upfield shift of the ²⁹Si resonance compared to tetralkylsilanes.

Experimental Protocol for NMR Spectroscopy

A general methodology for acquiring high-quality NMR spectra of diazidomethylphenylsilane is as follows:[9]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of diazidomethylphenylsilane and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for ¹H and ¹³C NMR for accurate chemical shift referencing.[10]

  • Instrumentation: Utilize a standard NMR spectrometer operating at a field strength of, for example, 300 or 400 MHz for ¹H.[9]

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Acquisition time: 2-4 s

    • Spectral width: 10-15 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1-2 s

    • Spectral width: 0-220 ppm

    • Decoupling: Proton broadband decoupling[5]

  • ²⁹Si NMR Acquisition Parameters:

    • Number of scans: 4096 or more

    • Relaxation delay: 5.0 s or longer (due to the potentially long spin-lattice relaxation time of ²⁹Si)

    • Pulse width: 30-45°

    • Spectral width: A range appropriate for organosilanes (e.g., -100 to 50 ppm)

    • Decoupling: Proton broadband decoupling

Caption: A generalized workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[11][12] For diazidomethylphenylsilane, the most prominent and diagnostic feature in the IR spectrum will be the absorption bands associated with the azide groups.

Predicted IR Spectral Data for Diazidomethylphenylsilane

Wavenumber (cm⁻¹)IntensityAssignment
~2100 - 2150Strong, SharpAsymmetric stretch of N₃
~1250 - 1300MediumSymmetric stretch of N₃
~1430MediumSi-C₆H₅ stretch
~1250MediumSi-CH₃ deformation
~800Medium-StrongSi-C stretch

The asymmetric stretching vibration of the azide group is particularly characteristic and intense, making it an excellent diagnostic tool for the presence of this functional group.[13][14][15]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If diazidomethylphenylsilane is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: A dilute solution in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂) can be prepared and placed in a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the salt plates or the solvent-filled cell is first recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance spectrum of the compound.

IR_Analysis_Flow Start Start Prep Sample Preparation (Neat Film or Solution) Start->Prep Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Background Subtraction Sample->Process Analyze Analyze Spectrum for Characteristic Absorptions Process->Analyze End End Analyze->End MS_Methodology node1 Sample Introduction Direct Infusion or GC node2 Ionization Electron Ionization (EI) or Chemical Ionization (CI) node1:f1->node2:f0 node3 Mass Analysis Quadrupole, TOF, or Ion Trap node2:f1->node3:f0 node4 Detection Ion Detector node3:f1->node4:f0 node5 Data Output Mass Spectrum (m/z vs. Intensity) node4:f1->node5:f0

Sources

Methodological & Application

Application Note: Intracellular Bioconjugation and Crosslinking Using Diazidomethylphenylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Drug Development Professionals, and Proteomics Researchers Focus: Live-Cell Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Challenge of Intracellular Crosslinking

Capturing transient protein-protein interactions (PPIs) or assembling synthetic complexes within the native environment of a living cell requires reagents that are both highly specific and highly membrane-permeable. While bifunctional crosslinking via azide-alkyne cycloaddition is a proven strategy for stabilizing macromolecular complexes[1], traditional crosslinkers frequently fail in live-cell applications.

Standard bis-azide crosslinkers typically rely on polyethylene glycol (PEG) linkers (e.g., N3-PEG4-N3) to maintain aqueous solubility. However, the highly polar nature of PEG chains severely restricts their ability to passively diffuse across the hydrophobic core of the plasma membrane. Conversely, purely aliphatic bis-azides (e.g., 1,8-diazidooctane) often suffer from poor solubility and a tendency to aggregate in the cytosol, leading to off-target toxicity and low crosslinking yields.

Mechanistic Rationale: The Silane Advantage

Diazidomethylphenylsilane (DAMP) (CAS: 30540-34-2) emerges as a highly optimized homobifunctional crosslinker that solves the permeability-reactivity paradox. By utilizing a central silicon atom substituted with methyl and phenyl groups, DAMP offers three distinct mechanistic advantages:

  • Optimal Lipophilicity (ClogP): The methylphenylsilane core shifts the partition coefficient into the ideal range for passive membrane diffusion (ClogP ~2.8). This allows rapid equilibration across the plasma membrane without the need for permeabilization agents.

  • Steric and Geometric Tuning: Silicon has a larger atomic radius than carbon, resulting in longer Si-C bonds (~1.86 Å) compared to C-C bonds (~1.54 Å). This extended geometry slightly increases the spatial distance between the two azide groups, reducing the entropic penalty during sequential click reactions and preventing auto-quenching.

  • Bioorthogonal Inertness: Silane scaffolds have been rigorously validated for their excellent biocompatibility and minimal background reactivity in live-cell workflows[2]. The azide groups remain completely inert to endogenous nucleophiles and electrophiles, reacting exclusively with strained alkynes (e.g., DBCO, BCN) via SPAAC.

Because Copper(I) catalysts generate reactive oxygen species (ROS) that induce apoptosis in live cells, DAMP is designed to be paired with strained alkynes, driving the cycloaddition entirely through ring strain at physiological temperatures . Bis-azide crosslinkers are highly effective at bridging these alkyne-functionalized domains once inside the intracellular space[3].

G A Target A (Alkyne-Tagged) E Intracellular SPAAC (No Cu Catalyst) A->E Ring Strain B Target B (Alkyne-Tagged) B->E Ring Strain C Diazidomethylphenylsilane (Bis-Azide) D Live Cell Membrane Passive Diffusion C->D High LogP D->E F Covalently Linked A-B Complex E->F Triazole Formation

Fig 1. Workflow of intracellular SPAAC crosslinking using Diazidomethylphenylsilane.

Quantitative Performance Data

The table below summarizes the physicochemical properties and live-cell performance of DAMP compared to traditional crosslinkers. Data reflects crosslinking of two DBCO-tagged intracellular proteins (e.g., HaloTag-DBCO and SNAP-tag-DBCO).

CrosslinkerCore MotifClogPMembrane PermeabilityIntracellular Crosslinking Yield24h Cell Viability
Diazidomethylphenylsilane Methylphenylsilane2.8Excellent (Passive Diffusion)>85% >95%
Bis-azide-PEG4 Tetraethylene Glycol-1.2Poor (Endosomal trapping)<15%>95%
1,8-Diazidooctane Alkane (C8)3.5Moderate (Prone to aggregation)~40%~80%

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It utilizes a bipartite labeling strategy (HaloTag and SNAP-tag) to introduce DBCO groups onto two target proteins, followed by DAMP crosslinking. Built-in controls ensure that the observed high-molecular-weight shifts are strictly dependent on both the DBCO ligands and the bis-azide functionality.

Reagents and Preparation
  • Target Cells: HEK293T cells transiently co-expressing Protein A-HaloTag and Protein B-SNAP-tag.

  • Ligands: HaloTag-DBCO and SNAP-tag-DBCO (10 mM stocks in anhydrous DMSO).

  • Crosslinker: Diazidomethylphenylsilane (DAMP) (100 mM stock in anhydrous DMSO). Store desiccated at -20°C to prevent silane hydrolysis.

  • Control Reagent: Azidomethylphenylsilane (Mono-azide control).

Step-by-Step Methodology

Step 1: Intracellular DBCO Labeling

  • Seed HEK293T cells in a 6-well plate and transfect with plasmids encoding Protein A-HaloTag and Protein B-SNAP-tag. Incubate for 24 hours.

  • Replace media with fresh DMEM containing 5 µM HaloTag-DBCO and 5 µM SNAP-tag-DBCO.

  • Incubate for 1 hour at 37°C, 5% CO₂.

    • Causality Note: 1 hour is sufficient for covalent suicide-inhibition of the Halo/SNAP tags. Prolonged incubation increases background.

  • Critical Wash Step: Wash cells 3× with warm PBS, then incubate in fresh, ligand-free DMEM for 30 minutes.

    • Causality Note: This "chase" period allows unreacted DBCO ligands to diffuse out of the cell. Failure to do so will result in DAMP reacting with free ligand rather than the target proteins, severely reducing crosslinking yield.

Step 2: Intracellular SPAAC Crosslinking

  • Prepare a 20 µM working solution of DAMP in warm DMEM (final DMSO concentration <0.1%).

    • Causality Note: The concentration of a homobifunctional crosslinker must be carefully titrated. Concentrations >50 µM will induce the "hook effect," where each DBCO target reacts with a separate DAMP molecule, preventing the formation of the A-B dimer.

  • Apply the DAMP solution to the cells and incubate for 2 hours at 37°C.

  • Wash cells 2× with ice-cold PBS to halt membrane trafficking and quench the reaction thermally.

Step 3: Lysis and Validation

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Clarify lysates by centrifugation (14,000 × g, 10 min, 4°C).

  • Analyze the supernatant via SDS-PAGE and Western Blot, probing for Protein A and Protein B. A successful crosslink will appear as a novel band at the combined molecular weight of Protein A + Protein B.

Timeline T1 Step 1: Express Halo/SNAP-tagged Proteins in Live Cells (0-24h) T2 Step 2: Incubate with DBCO-Ligands (Halo-DBCO / SNAP-DBCO) (24-25h) T1->T2 T3 Step 3: Wash out excess ligands (25-25.5h) T2->T3 T4 Step 4: Add Diazidomethylphenylsilane (20 µM) (25.5-27.5h) T3->T4 T5 Step 5: Cell Lysis & Western Blot Validation T4->T5

Fig 2. Step-by-step timeline for dual-target live-cell bioconjugation.

System Validation & Controls (Mandatory)

To ensure the protocol is self-validating, the following controls must be run in parallel:

  • Negative Control 1 (Ligand Omission): Perform the entire workflow but omit the DBCO ligands in Step 1. Validates that crosslinking is strictly DBCO-dependent and DAMP is not reacting non-specifically with endogenous proteins.

  • Negative Control 2 (Mono-azide): Replace DAMP with Azidomethylphenylsilane in Step 2. Validates that the high-molecular-weight shift requires the bifunctional bridging capability of the bis-azide, ruling out anomalous gel migration caused by simple mono-adduct formation.

  • Positive Control (Lysate Crosslinking): Lyse DBCO-labeled cells before adding DAMP. Add Bis-azide-PEG4 to the lysate. Validates that the DBCO tags are functional and capable of undergoing SPAAC when membrane permeability is no longer a limiting factor.

References

  • Page, A., & Toste, F. D. (2023). A Physical Organic Approach to Reagent Design for Bioconjugation: Development of Acyl Silane and Oxaziridine Probes for Chemoproteomic Profiling. eScholarship, University of California.[Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998.[Link]

  • Talelli, M., Rijcken, C. J. F., Lammers, T., Seevinck, P. R., Storm, G., van Nostrum, C. F., & Hennink, W. E. (2015). Core-Crosslinked Polymeric Micelles: Principles, Preparation, Biomedical Applications and Clinical Translation. Advanced Drug Delivery Reviews, 81, 57-71.[Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.[Link]

Sources

Application Note: Diazidomethylphenylsilane as a Bifunctional Crosslinker in Click Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Compound Focus: Diazidomethylphenylsilane (CAS: 30540-34-2 | MW: 204.27 g/mol )

Introduction & Mechanistic Grounding

Diazidomethylphenylsilane is a highly versatile, bifunctional silicon-based crosslinking agent. Structurally, it features a central silicon atom bonded to a methyl group, a phenyl group, and two reactive azide (–N₃) moieties. This unique architecture makes it an ideal A₂-type monomer for synthesizing robust, three-dimensional polymer networks via [1][2].

  • Steric and Electronic Tuning: The phenyl group provides steric bulk that modulates the reactivity of the adjacent azides, preventing premature thermal decomposition while maintaining high reactivity toward terminal or strained alkynes.

  • Network Mechanics: The incorporation of the rigid phenyl ring introduces

    
     stacking capabilities within the crosslinked network, significantly enhancing the mechanical modulus and glass transition temperature (
    
    
    
    ) of the resulting hydrogels or elastomers.
  • Hydrolytic Stability: The silicon-carbon backbone imparts intrinsic hydrophobicity and thermal stability, making the resulting 1,2,3-triazole silane networks highly resistant to hydrolytic degradation in physiological environments.

Experimental Logic & Workflows

Diazidomethylphenylsilane can be deployed via two primary click chemistry modalities: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition). The choice of workflow is dictated by the biological sensitivity of the end application [3].

Workflow P Dialkyne Polymer (Substrate) N Triazole-Crosslinked Silane Network P->N Cycloaddition X Diazidomethylphenylsilane (Crosslinker) X->N C Catalyst / Strain (Cu(I) or DBCO) C->N Facilitates

Fig 1. Bipartite crosslinking workflow utilizing Diazidomethylphenylsilane via click chemistry.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: CuAAC Crosslinking of Alkyne-Functionalized Polymers (Ex Vivo)

This protocol is optimized for synthesizing robust, non-biological elastomers or ex vivo hydrogels where trace copper toxicity is not a limiting factor [4].

Reagents Required: Dialkyne-functionalized PEG, Diazidomethylphenylsilane, CuSO₄·5H₂O, THPTA ligand, Sodium Ascorbate.

  • Substrate Dissolution & Degassing

    • Action: Dissolve the dialkyne-polymer in a degassed solvent (e.g., DMF or H₂O/t-BuOH mixture) to a 10% w/v concentration. Purge with N₂ for 15 minutes.

    • Causality: Oxygen readily oxidizes the active Cu(I) catalyst back to inactive Cu(II). Rigorous degassing ensures a self-sustaining catalytic cycle and prevents reaction stalling.

  • Catalyst Complexation

    • Action: In a separate vial, mix CuSO₄ (1 eq) with THPTA ligand (5 eq). Incubate for 5 minutes.

    • Causality: Cu(I) is thermodynamically unstable. Premixing Cu(II) with a stabilizing, accelerating ligand (THPTA) prior to reduction prevents the disproportionation of Cu(I) into unreactive Cu(0) and Cu(II).

  • In Situ Reduction

    • Action: Add Sodium Ascorbate (10 eq) to the catalyst complex. The solution will shift from blue to pale yellow.

    • Causality: Ascorbate acts as a mild reducing agent, generating the highly active Cu(I) species required to form the critical copper-acetylide intermediate.

  • Crosslinker Addition & Curing

    • Action: Add Diazidomethylphenylsilane (0.5 molar equivalents relative to alkyne groups) to the polymer solution. Inject the activated catalyst complex. Cast into a mold and cure at room temperature for 2–4 hours.

    • Causality: Adding the bifunctional silane last ensures homogeneous distribution before the rapid gelation point is reached, preventing localized hyper-crosslinking and macroscopic network defects.

Mechanism N1 Cu(II) Precursor N2 Cu(I) Active Catalyst N1->N2 Sodium Ascorbate (Reduction) N3 Copper-Acetylide Complex N2->N3 Terminal Alkyne N4 Diazidomethylphenylsilane Coordination N3->N4 N5 Metallacycle Intermediate N4->N5 Cycloaddition N6 1,4-Triazole Silicon Network N5->N6 Protonation / Cu(I) Release N6->N2 Catalyst Recycling

Fig 2. Catalytic cycle of CuAAC utilizing Diazidomethylphenylsilane to form a triazole network.

Protocol B: SPAAC Bio-orthogonal Hydrogel Synthesis (In Vivo)

This protocol utilizes ring strain rather than metal catalysis, making it ideal for cell encapsulation and in vivo drug delivery matrices [3].

Reagents Required: DBCO-functionalized Polymer (e.g., DBCO-Hyaluronic Acid), Diazidomethylphenylsilane.

  • Polymer Preparation

    • Action: Dissolve the DBCO-polymer in 1X PBS (pH 7.4) at 37°C.

    • Causality: Maintaining physiological pH and temperature ensures that encapsulated biologics or cells (added in later steps) remain viable.

  • Crosslinker Incorporation

    • Action: Introduce Diazidomethylphenylsilane dropwise to the DBCO-polymer solution under continuous, gentle vortexing.

    • Causality: The highly strained dibenzocyclooctyne (DBCO) ring possesses ~18 kcal/mol of ring strain. This intrinsically lowers the activation energy for the[3+2] cycloaddition, driving the reaction to completion spontaneously without the need for cytotoxic copper.

  • Incubation & Gelation

    • Action: Allow the mixture to incubate at 37°C for 45–60 minutes until the sol-gel transition is complete.

    • Causality: SPAAC kinetics are slower than CuAAC. A 60-minute incubation provides sufficient time for the diazide to bridge the DBCO chains, forming a stable, bio-orthogonal 1,4- and 1,5-regioisomeric triazole network.

Quantitative Data Presentation

To aid in experimental design, the following table summarizes the comparative quantitative and qualitative parameters of utilizing Diazidomethylphenylsilane across both click modalities.

ParameterCuAAC (Protocol A)SPAAC (Protocol B)
Reaction Driver Cu(I) CatalysisAlkyne Ring Strain (e.g., DBCO)
Typical Gelation Time 5 – 30 Minutes45 – 120 Minutes
Biocompatibility Low (Requires exhaustive washing)High (Bio-orthogonal, safe for cells)
Regioselectivity Strictly 1,4-disubstituted triazolesMixed 1,4- and 1,5-regioisomers
*Network Modulus (

) **
High (Rigid, uniform crosslinking)Moderate (Dependent on DBCO steric bulk)
Ideal Application Ex vivo elastomers, structural polymersIn vivo hydrogels, cell encapsulation

*Note: Exact storage modulus (


) values are highly dependent on the molecular weight of the base polymer used.

Safety & Troubleshooting

  • Azide Handling: While Diazidomethylphenylsilane is highly stable due to the stabilizing effect of the silicon-carbon bonds, all organic azides carry a risk of energetic decomposition. Never expose the neat reagent to strong acids, heavy metal salts (uncomplexed), or temperatures exceeding 100°C.

  • Incomplete Gelation: If the CuAAC network fails to cure, the most common cause is the oxidation of Cu(I). Ensure rigorous degassing and verify the efficacy of the Sodium Ascorbate (which degrades upon prolonged exposure to air and light).

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Benzene, (diazidomethylsilyl)- (CAS 30540-34-2). Retrieved from[Link]

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition - Mechanism and Applications." Retrieved from [Link]

  • Skrzypczak, A., et al. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." National Institutes of Health (PMC), 2023. Retrieved from[Link]

  • Iha, R. K., et al. "Applications of Orthogonal “Click” Chemistries in the Synthesis of Functional Soft Materials." Chemical Reviews (ACS Publications), 2009, 109(11), 5620-5686. Retrieved from[Link]

Diazidomethylphenylsilane applications in proteomics research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Chemoproteomic Enrichment using Diazidomethylphenylsilane (DAPS)

Executive Summary

Diazidomethylphenylsilane (DAPS) and its derivatives represent a specialized class of bifunctional organosilanes used in high-stringency chemoproteomics. Unlike standard amine-reactive crosslinkers (e.g., DSS, BS3), DAPS is primarily utilized for the covalent immobilization and enrichment of alkyne-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

This guide details the application of DAPS for creating "Click-Ready" silica surfaces (beads or arrays). This technology is critical for Activity-Based Protein Profiling (ABPP) and Metabolic Labeling studies (e.g., AHA, HPG, or alkynyl-lipids), enabling researchers to isolate low-abundance targets from complex lysates with near-zero background due to the bio-orthogonal nature of the reaction.

Technical Background & Mechanism

The Molecule: Diazidomethylphenylsilane

DAPS features a central silicon atom bonded to a phenyl group (providing steric stability), methyl groups, and reactive azidomethyl (-CH₂-N₃) moieties.

  • Silane Functionality: Typically supplied as a chlorosilane or alkoxysilane precursor (e.g., Bis(azidomethyl)phenylchlorosilane), it forms covalent siloxane bonds (Si-O-Si) with hydroxylated silica surfaces (glass slides or magnetic silica beads).

  • Azide Functionality: The pendant azide groups serve as "bait" for alkyne-tagged proteins.

  • The "Phenyl" Advantage: The phenyl group on the silicon atom increases the hydrolytic stability of the siloxane bond compared to aliphatic silanes, allowing the surface to withstand harsh washing buffers (e.g., 8M Urea, 1% SDS) required to remove non-specific binders.

The "Click-Capture" Mechanism

The core application relies on the bio-orthogonal reaction between the surface-bound azide and an alkyne-modified protein.



This linkage is irreversible and chemically inert, allowing for denaturing washes that strip away all non-covalently bound proteins, resulting in exceptionally high signal-to-noise ratios in downstream LC-MS/MS analysis.

Experimental Workflow: Diagram

The following diagram illustrates the workflow from surface functionalization to Mass Spectrometry analysis.

DAPS_Workflow cluster_0 Phase 1: Surface Preparation cluster_1 Phase 2: Capture & Enrichment cluster_2 Phase 3: Analysis Silica Activated Silica (Beads/Slide) Functionalized Azide-Functionalized Surface Silica->Functionalized Silanization DAPS Diazidomethylphenylsilane (Reagent) DAPS->Functionalized Click CuAAC Click Reaction (Catalysis) Functionalized->Click Lysate Alkyne-Tagged Proteome Lysate Lysate->Click Wash High-Stringency Wash (8M Urea / SDS) Click->Wash Covalent Capture Digestion On-Bead Tryptic Digestion Wash->Digestion Clean Beads Peptides Peptide Elution Digestion->Peptides MS LC-MS/MS Identification Peptides->MS

Caption: Workflow for DAPS-mediated proteomic enrichment. The process ensures only alkyne-tagged proteins remain for digestion.

Detailed Protocol: DAPS-Based Enrichment

Objective: To enrich newly synthesized proteins (metabolically labeled with L-Homopropargylglycine, HPG) using DAPS-functionalized silica beads.

Materials Required
  • Reagent: Diazidomethylphenylsilane (or equivalent Azido-silane precursor).

  • Substrate: Silica magnetic beads (e.g., 1µm, non-porous).

  • Catalysts: CuSO₄ (50 mM), THPTA Ligand (100 mM), Sodium Ascorbate (100 mM).

  • Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitors.

  • Wash Buffer (Stringent): 100 mM Tris pH 8.0, 1% SDS, 8M Urea.

Step 1: Surface Functionalization (Silanization)

Rationale: Creating a dense monolayer of azides on the silica surface.

  • Activation: Wash silica beads (10 mg) with 10% HNO₃ for 30 min to generate surface silanol (-Si-OH) groups. Wash 3x with water and 3x with dry Toluene.

  • Silanization: Resuspend beads in 1 mL anhydrous Toluene containing 2% (v/v) Diazidomethylphenylsilane .

  • Incubation: Incubate overnight at room temperature with end-over-end rotation. Note: Anhydrous conditions are critical to prevent polymerization of the silane in solution.

  • Curing: Wash beads 3x with Toluene and 3x with Methanol. Cure at 80°C for 1 hour to crosslink the siloxane network. Store dry or in Ethanol.

Step 2: Proteome Capture (Click Reaction)

Rationale: Covalent attachment of the target proteome.

  • Lysate Prep: Prepare cell lysate from HPG-labeled cells (1-2 mg/mL protein).

  • Reaction Mix: Add 1 mg of DAPS-functionalized beads to 500 µL lysate.

  • Catalysis: Add the following in order:

    • CuSO₄ (1 mM final) pre-mixed with THPTA (2 mM final).

    • Sodium Ascorbate (2 mM final).

  • Incubation: Rotate for 2 hours at Room Temperature. Note: Keep headspace minimal to prevent oxidation of Cu(I).

Step 3: High-Stringency Washing

Rationale: The DAPS-triazole bond is stable; we can use harsh conditions to remove non-specific background.

  • Remove supernatant.

  • Wash 2x with Lysis Buffer .

  • Wash 3x with Stringent Wash Buffer (8M Urea, 1% SDS). Critical Step: This removes sticky proteins like Keratin and Albumin.

  • Wash 3x with 50 mM Ammonium Bicarbonate (AMBIC) to remove detergents before digestion.

Step 4: On-Bead Digestion & MS Analysis

Rationale: Since the protein is covalently bound, we digest it directly on the bead surface.

  • Resuspend beads in 100 µL AMBIC + Trypsin (1:50 enzyme:protein ratio).

  • Incubate overnight at 37°C.

  • Collect supernatant (contains peptides). The triazole-linked peptide remains on the bead (unless a cleavable linker variant was used).

  • Desalt (C18 StageTip) and analyze via LC-MS/MS.

Data Analysis & Interpretation

When analyzing DAPS-enriched samples, expected results differ from standard immunoprecipitation (IP).

ParameterStandard IP / Biotin-StreptavidinDAPS Covalent Capture
Background Moderate (Non-specific binding to beads)Ultra-Low (Due to 8M Urea wash)
Elution Method Acid or BoilingEnzymatic Digestion (Peptides only)
Identification Full protein coverageHigh coverage (minus the linker-peptide)
False Positives Sticky proteins (HSP70, Ribosomes)Negligible

Troubleshooting Guide:

  • Low Yield: Check the "Click" efficiency. The Cu(I) catalyst is oxygen-sensitive. Ensure Sodium Ascorbate is fresh.

  • High Background: Increase the number of SDS/Urea washes. The covalent bond formed by DAPS is stable up to >90°C and pH 2-12.

References

  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[1] Chemistry & Biology, 11(4), 535-546. Link

  • Lummerstorfer, T., & Hoffmann, H. (2004). Click chemistry on surfaces: 1,3-dipolar cycloaddition reactions of azide-terminated monolayers on silica. The Journal of Physical Chemistry B, 108(13), 3963-3966. Link

  • Zhang, H., et al. (2013). Mass spectrometry-cleavable cross-linking for protein interaction analysis.[2][3][4][5] Analytical Chemistry, 85(10), 5304-5312. (Context on cleavable silyl linkers). Link

  • Eichelbaum, K., et al. (2012). Selective enrichment of newly synthesized proteins for quantitative secretome analysis. Nature Biotechnology, 30(10), 984-990. Link

Sources

Application Note: A Comprehensive Guide to Peptide Labeling with Diazidomethylphenylsilane (DAMP-silane)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the labeling of peptides with Diazidomethylphenylsilane (DAMP-silane), a heterobifunctional reagent designed for bioconjugation and photo-crosslinking applications. The unique structure of DAMP-silane incorporates two key functionalities: a silane group for potential covalent attachment to surfaces or other molecules, and a diazidomethylphenyl group, which serves as a photo-activatable crosslinker. This document outlines the chemical principles of the labeling reaction, provides step-by-step protocols for peptide modification and characterization, and discusses applications in studying molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ photo-crosslinking strategies to investigate protein-protein or peptide-receptor interactions.

Principle of the Method

The utility of DAMP-silane in peptide labeling stems from its dual-functionality. While the silane moiety offers a versatile handle for immobilization on silica-based surfaces or for further chemical modification, the core of its application in studying molecular interactions lies in the aryl azide groups.[1][2]

1.1. The Aryl Azide Photo-Crosslinking Moiety

Aryl azides are chemically inert in the dark, which allows for controlled initiation of the crosslinking reaction upon exposure to ultraviolet (UV) light.[2] When irradiated with UV light, typically in the range of 250-370 nm, the aryl azide group expels a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1][3] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, making it a powerful tool for non-specifically capturing interacting molecules in close proximity.[2][3] This is particularly advantageous for trapping transient or weak interactions that are difficult to study by other means.[4]

1.2. Peptide Labeling Strategy

For DAMP-silane to be used as a labeling agent, it must first be conjugated to the peptide of interest. This is typically achieved by modifying the DAMP-silane to include a functional group that can react with primary amines (the N-terminus or the side chain of lysine residues) on the peptide.[5] A common strategy involves converting the silane to a more reactive form or incorporating a group like an N-hydroxysuccinimide (NHS) ester. The aryl azide remains protected from light during this initial conjugation step. Once the peptide is labeled, it can be introduced into a biological system to bind to its target. Subsequent UV irradiation then triggers the crosslinking reaction, covalently trapping the binding partner.

Diagram: General Workflow for DAMP-silane Mediated Photo-Crosslinking

G cluster_0 Step 1: Peptide Labeling cluster_1 Step 2: Interaction cluster_2 Step 3: Photo-Crosslinking cluster_3 Step 4: Analysis Peptide Peptide (with Primary Amine) LabeledPeptide DAMP-Labe led Peptide Peptide->LabeledPeptide Conjugation (Amine-reactive chemistry) DAMP Activated DAMP-silane DAMP->LabeledPeptide LabeledPeptide_c1 LabeledPeptide_c1 BindingPartner Binding Partner Complex Non-covalent Complex BindingPartner->Complex Complex_c2 Complex_c2 LabeledPeptide_c1->Complex UV UV Light (250-370 nm) Crosslinked Covalently Crosslinked Complex UV->Crosslinked Crosslinked_c3 Crosslinked_c3 Complex_c2->Crosslinked Analysis SDS-PAGE, Mass Spectrometry, Western Blot Crosslinked_c3->Analysis

Caption: Workflow of peptide labeling and photo-crosslinking.

Materials and Reagents

  • Peptide: Purified peptide of interest with at least one primary amine.

  • DAMP-silane derivative: (e.g., NHS-ester functionalized for amine reactivity).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.

  • Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Solid-Phase Extraction (SPE) C18 cartridges.

  • Analytical Instruments: Mass Spectrometer (MALDI-TOF or ESI-MS).

  • UV Lamp: A lamp with an emission wavelength suitable for activating the aryl azide (e.g., 254 nm or 365 nm).[2]

  • Safety Equipment: UV-protective eyewear, lab coat, and gloves. Work with aryl azides in a well-ventilated fume hood and in subdued light.

Experimental Protocols

3.1. Protocol: Peptide Labeling with DAMP-silane Derivative

This protocol assumes the use of an amine-reactive (e.g., NHS-ester) DAMP-silane derivative.

  • Preparation of Reagents:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 10-50 mM stock solution of the DAMP-silane derivative in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the DAMP-silane derivative stock solution to the peptide solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light (e.g., by wrapping the reaction vessel in aluminum foil).

    • Causality: The reaction is performed at a slightly alkaline pH to ensure the primary amines of the peptide are deprotonated and thus more nucleophilic. Protecting the reaction from light is crucial to prevent premature activation of the aryl azide group.[3]

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 20-50 mM to consume any unreacted DAMP-silane derivative.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Remove excess reagent and byproducts by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Alternatively, for smaller scale purifications, use a C18 SPE cartridge.

    • Lyophilize the purified, labeled peptide fractions.

3.2. Protocol: Characterization of the Labeled Peptide

It is essential to confirm the successful labeling of the peptide and determine the degree of labeling. Mass spectrometry is the primary method for this characterization.[6][7]

  • Sample Preparation: Prepare the unlabeled peptide and the purified labeled peptide for mass spectrometry analysis according to the instrument's requirements.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectra for both the unlabeled and labeled peptide.

    • Expected Result: The mass of the labeled peptide will be higher than the unlabeled peptide. The mass difference should correspond to the molecular weight of the DAMP-silane derivative minus the mass of the leaving group (e.g., NHS).

Parameter Description
Analyte Unlabeled Peptide vs. DAMP-silane Labeled Peptide
Technique ESI-MS or MALDI-TOF MS
Expected Mass Shift Mass of Labeled Peptide - Mass of Unlabeled Peptide
Calculation ΔMass = MW(DAMP-silane derivative) - MW(Leaving Group)

Table 1: Parameters for Mass Spectrometry Characterization.

Application: Photo-Crosslinking of a Labeled Peptide to its Binding Partner

This protocol describes the general procedure for using the DAMP-silane labeled peptide to capture an interacting protein.

  • Binding Reaction:

    • Incubate the purified DAMP-silane labeled peptide with its putative binding partner in an appropriate interaction buffer (e.g., PBS) for 1-2 hours at 4°C or room temperature to allow complex formation.

  • Photo-Activation:

    • Place the sample in a UV-transparent container (e.g., a quartz cuvette or on a petri dish on ice).

    • Irradiate the sample with a UV lamp. The optimal wavelength, distance, and duration (typically 5-30 minutes) must be determined empirically.[8]

    • Causality: UV irradiation provides the energy to convert the aryl azide into the reactive nitrene, which then forms a covalent bond with nearby molecules.[2] Performing this step on ice helps to minimize potential sample damage from heat generated by the lamp.

Diagram: Aryl Azide Photo-Activation Mechanism

G cluster_0 Aryl Azide Photo-Activation cluster_1 Crosslinking Reactions Peptide-Linker-Aryl-N3 Peptide-Linker-Aryl-N≡N⁺-N⁻ Peptide-Linker-Aryl-N Peptide-Linker-Aryl-N (Nitrene) Peptide-Linker-Aryl-N3->Peptide-Linker-Aryl-N - N₂ Nitrene Nitrene UV hv (UV Light) N2 N₂ Crosslinked_CH Covalent Bond (C-N Insertion) Nitrene->Crosslinked_CH Crosslinked_NH Covalent Bond (N-N Insertion) Nitrene->Crosslinked_NH CH_Bond Binding Partner (C-H) CH_Bond->Crosslinked_CH NH_Bond Binding Partner (N-H) NH_Bond->Crosslinked_NH

Caption: UV light converts aryl azide to nitrene for crosslinking.

  • Analysis of Crosslinked Products:

    • Analyze the reaction mixture by SDS-PAGE. A new, higher molecular weight band corresponding to the peptide-protein conjugate should be observed.

    • The identity of the crosslinked protein can be confirmed by Western blotting or by excising the band and analyzing it by mass spectrometry.

Troubleshooting

Problem Potential Cause Solution
Low Labeling Efficiency - Inactive DAMP-silane reagent (hydrolyzed).- Peptide concentration is too low.- Reaction pH is not optimal.- Use fresh, anhydrous DMSO for the stock solution.- Increase the peptide concentration.- Optimize the reaction buffer pH (7.2-8.0).
Peptide Precipitation Over-derivatization of the peptide.[9]- Reduce the molar excess of the DAMP-silane reagent.- Decrease the reaction time.
No Crosslinking Observed - Insufficient UV exposure (time or intensity).- Presence of quenching agents (e.g., Tris, DTT) in the interaction buffer.[1][3]- Optimize UV irradiation time and distance to the lamp.- Use an amine-free and reducing agent-free buffer for the crosslinking step.

Table 2: Troubleshooting Guide.

References

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.
  • Collier, R. J., & Kandel, J. (1994). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry, 33(40), 12092–12099. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking.
  • Hermanson, G. T. (2008). Silane Coupling Agents. In Bioconjugate Techniques (pp. 753-764). Academic Press. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.
  • Sato, K., & Franz, A. K. (2015). Organosilanes in medicinal and material science applications. Future Medicinal Chemistry, 7(15), 1969-1972. Retrieved from [Link]

  • Wang, Z., et al. (2025). Controlled silanization and biomolecular conjugation via ultra-stable carboxyl silatrane for neurofilament light chain detection. Journal of Materials Chemistry B. Retrieved from [Link]

  • Showell, G. A. (2012). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 3(10), 785-786. Retrieved from [Link]

  • Reja, R., & Gaspar, D. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57805. Retrieved from [Link]

  • Kumar, C. S. S. R. (2007). Water-soluble, surface-functionalized nanoparticle for bioconjugation via universal silane coupling. U.S. Patent No. 8,097,742 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Retrieved from [Link]

  • Crimmin, M. R., & Kramer, T. (2022). Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Chemical Society Reviews, 51(15), 6434-6453. Retrieved from [Link]

  • Donthamsetti, P., et al. (2014). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. Bioconjugate Chemistry, 25(2), 277-287. Retrieved from [Link]

  • Tinianov, B. D., et al. (2020). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (166), e61956. Retrieved from [Link]

  • Thevis, M., & Schänzer, W. (2017). Characterization of Synthetic Peptides by Mass Spectrometry. In Peptide Analysis (pp. 163-172). Springer. Retrieved from [Link]

  • Thevis, M., & Schänzer, W. (2017). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1502, 163-172. Retrieved from [Link]

  • Li, Y., et al. (2019). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Molecules, 24(12), 2304. Retrieved from [Link]

Sources

Incorporating Diazidomethylphenylsilane into polymers

Introduction & Mechanistic RationaleDiazidomethylphenylsilane (DAMPS, CAS 30540-34-2)[1] is a highly reactive, bifunctional silane monomer. Featuring a central silicon atom bonded to methyl and phenyl groups, it imparts unique thermal stability, hydrophobicity, andlow surface energy to resulting macromolecular architectures[2]. The presence of two terminal azide groups makes DAMPS an ideal candidate for "click" chemistry applications, specifically serving as an monomer in step-growth polymerizations or as a robustcrosslinking agent for alkyne-functionalized pre-polymers[3].

Mechanistic Causality: The incorporation of DAMPS relies heavily on azide-alkyne cycloadditions.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Utilizing Cu(I) catalysis, this pathway drives the reaction between DAMPS and terminal dialkynes to form1[1]. The causality behind choosing CuAAC lies in its unparalleled regioselectivity and high atom economy, which are critical for synthesizing linear, alternating copolymers without cross-linking defects.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For drug development and in vivo applications, copper toxicity is a limiting factor. SPAAC eliminates the need for a metal catalyst by utilizing1[1]. The inherent ring strain lowers the activation energy, allowing 2[2].

Logical Workflow for Polymer Incorporation

Gcluster_0Pathway A: Step-Growth Polymerizationcluster_1Pathway B: Bio-orthogonal CrosslinkingDAMPSDiazidomethylphenylsilane(Bifunctional Azide)CuAACCuAAC CatalysisCu(I), Ligand, AscorbateDAMPS->CuAAC Equimolar MixSPAACSPAAC Reaction(Copper-Free, 37°C)DAMPS->SPAAC Stoichiometric MixDialkyneTerminal Dialkyne(e.g., PEG-dialkyne)Dialkyne->CuAACLinearPolyLinear Polytriazole Chain(Alternating Copolymer)CuAAC->LinearPoly 1,4-RegioselectivityPrePolymerStrained Alkyne Polymer(e.g., HA-DBCO)PrePolymer->SPAACNetworkSilane-CrosslinkedHydrogel NetworkSPAAC->Network Mixed Regioisomers

Workflow for incorporating Diazidomethylphenylsilane via step-growth polymerization and crosslinking.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Silane-Containing Polytriazole via CuAAC

Objective: Synthesize a linear alternating copolymer using DAMPS and Poly(ethylene glycol) dialkyne (PEG-dialkyne). Self-Validation Mechanism: The reaction is tracked via FTIR spectroscopy. The complete disappearance of the strong azide anti-symmetric stretch at ~2100–2130 cm⁻¹ confirms 100% monomer conversion, preventing premature termination of the step-growth process.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, dissolve exactly 1.0 mmol of DAMPS and 1.0 mmol of PEG-dialkyne in 5 mL of anhydrous Dimethylformamide (DMF). Causality: Exact 1:1 stoichiometry is mathematically required in step-growth polymerization (Carothers' equation) to achieve high molecular weight. DMF is selected to co-solubilize the hydrophobic silane and hydrophilic PEG.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II), halting the click reaction.

  • Catalyst Addition: Under a nitrogen atmosphere, add 0.05 mmol of Copper(I) Bromide (CuBr) and 0.05 mmol of N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). Causality: PMDETA acts as a multidentate ligand, stabilizing the Cu(I) oxidation state and increasing its solubility and catalytic turnover in organic solvents.

  • Polymerization: Stir the mixture at 25°C for 24 hours. Monitor an aliquot via FTIR. Proceed only when the 2100 cm⁻¹ peak is absent.

  • Purification: Pass the solution through a short basic alumina column to remove the copper catalyst (solution changes from green/blue to colorless). Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum.

Protocol B: Bio-orthogonal Hydrogel Crosslinking via SPAAC

Objective: Form a biocompatible, silane-crosslinked hydrogel for drug delivery using DAMPS and DBCO-functionalized Hyaluronic Acid (HA-DBCO). Self-Validation Mechanism: Rheological time-sweep analysis. The crossover point where the storage modulus (G') surpasses the loss modulus (G'') provides a quantitative, self-validating timestamp of the gelation point.

Step-by-Step Methodology:

  • Pre-polymer Dissolution: Dissolve 100 mg of HA-DBCO in 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at room temperature.

  • Crosslinker Preparation: Dissolve DAMPS in a minimal volume of biological-grade Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 500 mM). Causality: DAMPS is highly hydrophobic; a small amount of DMSO ensures homogeneous dispersion into the aqueous HA-DBCO phase without causing polymer precipitation.

  • Mixing & Gelation: Inject the DAMPS stock into the HA-DBCO solution to achieve a 1:2 molar ratio of DAMPS (two azides) to DBCO groups. Vortex gently for 5 seconds.

  • Incubation: Transfer the mixture immediately to a 37°C incubator or a rheometer plate. Gelation typically occurs within 15–30 minutes due to the high reactivity of the strained cyclooctyne.

Quantitative Data Summary

The following table summarizes the key experimental parameters and outcomes when incorporating DAMPS via the two distinct click chemistry pathways.

ParameterCuAAC (Step-Growth Polymerization)SPAAC (Polymer Crosslinking)
Co-Monomer / Pre-polymer Terminal Dialkynes (e.g., PEG-dialkyne)Strained Alkynes (e.g., HA-DBCO)
Catalyst Required Cu(I) + Ligand (e.g., PMDETA)None (Bio-orthogonal)
Reaction Temperature 25°C – 40°C37°C (Physiological)
Typical Reaction Time 12 – 24 hours15 – 45 minutes
Regioselectivity Strictly 1,4-disubstituted triazolesMixture of 1,4- and 1,5-regioisomers
Primary Application Structural materials, low surface energy coatingsIn vivo drug delivery, biocompatible hydrogels
Validation Metric FTIR (Loss of 2100 cm⁻¹ peak), SEC/GPCRheology (G' / G'' crossover)

References

  • Title: Benzene, (diazidomethylsilyl)- Substance Details Source: US Environmental Protection Agency (SRS) URL: [Link]

  • Title: A Comprehensive Guide to Click Chemistry Reaction Source: Labinsights URL: [Link]

  • Title: Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications Source: Drexel University URL: [Link]

  • Title: Synthesis of a triblock copolymer via click chemistry Source: ResearchGate URL: [Link]

  • Title: Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes Source: PubMed Central (PMC) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Diazidomethylphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diazidomethylphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and application of diazidomethylphenylsilane to build a foundational understanding before you begin your experiments.

Q1: What is diazidomethylphenylsilane and what are its primary applications?

Diazidomethylphenylsilane is a bifunctional organosilane reagent. Structurally, it features a central silicon atom bonded to a phenyl group, a methyl group, and two azide (-N₃) groups. The presence of two azide functionalities makes it a valuable cross-linking agent or a building block for synthesizing complex molecular architectures. Its primary application lies within the realm of "click chemistry," specifically in copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.[1][2] These reactions are known for their high efficiency, selectivity, and compatibility with a wide range of functional groups, making them ideal for bioconjugation, materials science, and pharmaceutical development.[2]

Q2: What are the critical safety precautions for handling diazidomethylphenylsilane?

Safety is paramount when working with any azide-containing compound. Organic azides are energetic materials and can be sensitive to heat, shock, and friction.

  • Explosion Hazard: While silyl azides like trimethylsilyl azide are reported to be more thermally stable than hydrazoic acid, the potential for explosive decomposition exists, especially at elevated temperatures or on a large scale.[3][4] An incident involving the explosion of a trimethylsilyl azide synthesis highlights the severe risks.[3][5]

  • Formation of Hydrazoic Acid: In the presence of water or other proton sources (like acids), diazidomethylphenylsilane can hydrolyze to form the highly toxic and explosive hydrazoic acid (HN₃).[4][5] Therefore, all reactions and handling must be performed under strictly anhydrous conditions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and heavy-duty gloves. Work behind a blast shield, especially when performing reactions at scale or during purification steps like distillation.

  • Waste Disposal: Quench any residual azide carefully with a suitable reducing agent before disposal, following your institution's safety protocols.

Q3: How should I store and handle this reagent to ensure its stability and purity?

To maintain the reagent's integrity, store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Avoid contact with moisture and protic solvents to prevent hydrolysis.[4] It is advisable to use anhydrous solvents and pre-dried glassware for all reactions.[6][7]

Q4: What functional groups are generally compatible with azide-alkyne cycloaddition reactions?

One of the major advantages of click chemistry is its broad functional group tolerance. The azide and alkyne groups are relatively unreactive under many common organic synthesis conditions.[2] The copper-catalyzed variant is remarkably insensitive to aqueous conditions (pH 4 to 12) and tolerates a wide array of functionalities, making it suitable for complex biological molecules.[1] However, strong coordinating ligands or substrates that can "poison" the copper catalyst may interfere with the reaction.

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during reactions with diazidomethylphenylsilane.

Problem 1: Low or No Product Yield

Low yield is the most common issue. The cause can often be traced to one of several key components of the reaction.

  • Possible Cause A: Inactive Copper Catalyst

    • Explanation: The active catalyst in CuAAC is Copper(I). Cu(I) is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the solvent.[8]

    • Solution:

      • Use a Reducing Agent: Add a reducing agent like sodium ascorbate to reduce Cu(II) in situ back to Cu(I). This is a standard and highly effective practice.[8]

      • Utilize a Stabilizing Ligand: Employ a ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to chelate and protect the Cu(I) from oxidation.[8]

      • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with nitrogen or argon to remove dissolved oxygen.

  • Possible Cause B: Suboptimal Reaction Conditions

    • Explanation: Temperature, solvent, and concentration play crucial roles in reaction kinetics. While many click reactions proceed at room temperature, some sterically hindered or electronically deactivated substrates may require optimization.[1]

    • Solution:

      • Temperature Screen: If room temperature fails, try gently heating the reaction (e.g., to 40-60 °C). Monitor for potential byproduct formation at higher temperatures.

      • Solvent Choice: The reaction should be homogeneous. If your substrates are not soluble, consider a different solvent system. Common choices include THF, DMSO, DMF, or mixtures like t-BuOH/H₂O.

      • Concentration: Ensure the reaction concentration is adequate. Overly dilute conditions can slow down the reaction rate.

  • Possible Cause C: Reagent Degradation

    • Explanation: Diazidomethylphenylsilane may have degraded due to improper storage (exposure to moisture). This hydrolysis not only reduces the amount of active reagent but also introduces water, which can interfere with the reaction.

    • Solution:

      • Use Fresh Reagent: If degradation is suspected, use a fresh bottle or a newly opened vial of the reagent.

      • Verify Purity: If possible, check the purity of the reagent using techniques like NMR spectroscopy before use.

Problem 2: Formation of Unwanted Byproducts

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates side reactions.

  • Possible Cause A: Incorrect Regioisomer Formation

    • Explanation: The classic thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1]

    • Solution:

      • Copper Catalysis for 1,4-Isomer: The use of a Cu(I) catalyst almost exclusively yields the 1,4-disubstituted triazole.[2] Ensure your catalytic system is active.

      • Ruthenium Catalysis for 1,5-Isomer: If the 1,5-disubstituted isomer is desired, specific ruthenium-based catalysts are required.[9]

  • Possible Cause B: Silyl Group Artifacts

    • Explanation: While less common in well-optimized click reactions, silyl groups can sometimes lead to artifacts or byproducts, especially under harsh conditions or during workup and analysis (e.g., in GC-MS).[10][11] Incomplete derivatization or side reactions with solvents or other reagents can lead to multiple peaks for a single compound.[11]

    • Solution:

      • Mild Reaction Conditions: Stick to mild temperatures and pH ranges to avoid side reactions.

      • Careful Workup: Analyze the workup procedure to ensure it does not introduce conditions (e.g., strong acid/base) that could cleave or modify the silyl group unintentionally.

Problem 3: Reaction Stalls or Fails to Reach Completion

When the reaction starts but does not proceed to full conversion, consider these factors.

  • Possible Cause A: Insufficient Stoichiometry or Catalyst Loading

    • Explanation: The reaction may have consumed the limiting reagent. Alternatively, the catalyst may have deactivated over time, halting the reaction.

    • Solution:

      • Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the more accessible or less expensive reagent (either the alkyne or the diazidomethylphenylsilane).

      • Increase Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst and ligand loading might be necessary for challenging substrates.

      • Add More Catalyst: If you suspect catalyst deactivation, adding another portion of the catalyst/ligand/reducing agent mixture can sometimes restart a stalled reaction.

  • Possible Cause B: Inefficient Mixing

    • Explanation: In heterogeneous mixtures (e.g., where a substrate or catalyst is not fully dissolved), poor mixing can severely limit the reaction rate.

    • Solution:

      • Vigorous Stirring: Ensure the reaction is being stirred vigorously.

      • Homogenize the Mixture: If possible, change the solvent system to one in which all components are fully dissolved.

Data & Protocols

Table 1: Recommended Starting Conditions for CuAAC Reactions
ParameterRecommended ConditionRationale & Notes
Catalyst Source CuSO₄·5H₂OInexpensive and stable Cu(II) source. Requires an in-situ reducing agent.
Reducing Agent Sodium AscorbateRapidly reduces Cu(II) to the active Cu(I) state. Use a fresh solution.[8]
Ligand THPTA (aqueous) or TBTA (organic)Protects Cu(I) from oxidation and increases reaction efficiency.[8]
Stoichiometry 1.0 equiv Alkyne, 1.1 equiv AzideA slight excess of one reagent can drive the reaction to completion.
Catalyst Loading 1-5 mol% CuSO₄Sufficient for most reactions. May be increased for difficult substrates.
Ligand Loading 5 mol% (or 1:1 to 5:1 ligand:copper)Ensures all copper is complexed.
Reducing Agent 10-50 mol% Sodium AscorbateExcess ensures the copper remains in the +1 oxidation state.
Solvent t-BuOH/H₂O (1:1), DMF, DMSO, THFChoose a solvent system that fully dissolves all reactants.
Temperature Room Temperature (20-25 °C)The starting point for most click reactions. Gentle heating (40 °C) can be applied if necessary.
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical decision tree for diagnosing and solving low-yield issues in your reaction.

TroubleshootingWorkflow start Problem: Low or No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Intact? start->check_reagents catalyst_no No check_catalyst->catalyst_no Suspect Oxidation catalyst_yes Yes check_catalyst->catalyst_yes Proceed to next check conditions_no No check_conditions->conditions_no Suboptimal Setup conditions_yes Yes check_conditions->conditions_yes Proceed to next check reagents_no No check_reagents->reagents_no Suspect Degradation reagents_yes Yes check_reagents->reagents_yes Re-evaluate experiment solution_catalyst Action: 1. Degas solvents thoroughly. 2. Add Sodium Ascorbate. 3. Add a Cu(I) stabilizing ligand (TBTA/THPTA). catalyst_no->solution_catalyst solution_conditions Action: 1. Screen different solvents for homogeneity. 2. Increase reaction concentration. 3. Gently heat the reaction (e.g., 40°C). conditions_no->solution_conditions solution_reagents Action: 1. Use a fresh batch of diazidomethylphenylsilane. 2. Verify purity of starting materials. 3. Ensure anhydrous conditions. reagents_no->solution_reagents

Caption: Troubleshooting decision tree for low-yield reactions.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a reliable starting point for the reaction of an alkyne with diazidomethylphenylsilane. Caution: This reaction should be performed in a well-ventilated fume hood behind a safety shield.

Materials:

  • Alkyne-containing substrate (1.0 equiv)

  • Diazidomethylphenylsilane (1.1 equiv per alkyne group)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., 1:1 mixture of deionized water and tert-butanol)

  • Anhydrous glassware and magnetic stir bar

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 1 M solution of Sodium Ascorbate in deionized water.

    • Prepare a 100 mM solution of THPTA in deionized water (or TBTA in DMSO/THF).

  • Reaction Setup:

    • To a clean, dry reaction vial, add the alkyne-containing substrate (e.g., 0.1 mmol).

    • Dissolve the substrate in the chosen solvent system (e.g., 1 mL of 1:1 H₂O/t-BuOH).

    • Add the diazidomethylphenylsilane (0.11 mmol, 1.1 equiv). Stir to dissolve.

    • Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.

  • Catalyst Addition:

    • In a separate microcentrifuge tube, prepare the catalyst premix. Add the THPTA solution (e.g., 50 µL, 5 mol%) to the CuSO₄ solution (e.g., 50 µL, 5 mol%). The solution should turn light blue.

    • Add the catalyst premix to the main reaction vial.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL, 25 mol%).[8]

    • Seal the vial and stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or ¹H NMR) until the limiting reagent is consumed (typically 1-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole product.

References

  • Topics (Click Chemistry) | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/support-download/product-topics/click-chemistry]
  • Dangers of: Azide Reactions, Large Scale Reactions - Health, Safety & Risk Management. [URL: https://www.dehs.umn.edu/lessons-learned/dangers-azide-reactions-large-scale-reactions]
  • Click Chemistry Azide-Alkyne Cycloaddition. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
  • trimethylsilyl azide - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p1008]
  • trimethylsilyldiazomethane - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0612]
  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [URL: https://www.researchgate.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2804914/]
  • Machine learning-guided strategies for reaction conditions design and optimization. [URL: https://www.degruyter.com/document/doi/10.1515/revce-2023-0051/html]
  • Dimethyl(1-oxopropyl)phenylsilane - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0232]
  • Notes - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0351]
  • Trimethylsilyl Azide - Chemistry and Biochemistry. [URL: https://chemistry.ucsd.edu/safety/lessonslearned/trimethylsilyl-azide.html]
  • (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [URL: https://www.researchgate.
  • diazomethane - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0250]
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-azide-alkyne-click-chemistry/]
  • Synthesis and Reactivity of Aryl(trifluoromethyl)diazomethane Compounds - UWSpace - University of Waterloo. [URL: https://uwspace.
  • Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10103734/]
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  • Bayesian Optimization for Chemical Reactions - CHIMIA. [URL: https://chimia.ch/chimia/article/view/2023_31]
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1461]
  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications - MDPI. [URL: https://www.mdpi.com/2813-442X/2/3/21]
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  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [URL: https://www.mdpi.com/1420-3049/21/10/1368]
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  • (PDF) Synthesis and Reactivity of Dithienopyrazines - ResearchGate. [URL: https://www.researchgate.net/publication/369796030_Synthesis_and_Reactivity_of_Dithienopyrazines]
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Sources

Technical Support Center: Diazidomethylphenylsilane Reactivity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Diazidomethylphenylsilane (CAS: 30540-34-2). This guide addresses the critical role of pH in modulating reactivity, specifically focusing on the competition between silylation, hydrolysis, and azide stability.

Product: Diazidomethylphenylsilane (Methylphenyldiazidosilane) CAS: 30540-34-2 Formula:


Application:  Surface modification, Crosslinking, Silylating agent, Photoaffinity labeling.
Core Concept: The Reactivity Profile

Diazidomethylphenylsilane is a hyper-reactive organosilane characterized by two silicon-azide (


) bonds. Unlike standard alkoxysilanes (

), the

bond is a "pseudohalide," exhibiting high electrophilicity. Its reactivity is governed by a tripartite competition:
  • Silylation (Target Reaction): Reaction with nucleophiles (alcohols, amines) to form stable silyl ethers or amines.

  • Hydrolysis (Parasitic Reaction): Reaction with water to form silanols (

    
    ) and condensation products.
    
  • Photolysis (Secondary Mechanism): UV-induced decomposition of the azide group to form reactive silylenes or nitrenes.

The Critical Variable: pH. pH does not just catalyze reaction rates; it dictates the safety profile and the mechanistic pathway .

Reaction Pathway Visualization

The following diagram illustrates the pH-dependent divergence in reactivity.

Diazidomethylphenylsilane_Pathways cluster_legend Key Outcomes Reagent Diazidomethylphenylsilane (Ph-Si(Me)(N3)2) Silylation Silylated Product (Ph-Si(Me)(OR)2) Reagent->Silylation Anhydrous Neutral pH Hydrolysis Silanol/Siloxane (Crosslinked Network) Reagent->Hydrolysis Aqueous pH < 7 or pH > 7 Target Target Substrate (R-OH / R-NH2) Target->Silylation Water Water (H2O) (Moisture/Solvent) Water->Hydrolysis HN3 Hydrazoic Acid (HN3) TOXIC GAS Hydrolysis->HN3 Acidic pH (H+) AzideSalt Azide Salt (N3-) (Soluble) Hydrolysis->AzideSalt Basic pH (OH-)

Figure 1: Mechanistic divergence of Diazidomethylphenylsilane driven by pH and water content. Acidic conditions promote the release of toxic hydrazoic acid.

Troubleshooting & Optimization (Q&A)
Scenario A: Surface Functionalization & Silylation

Q1: I am trying to functionalize a hydroxyl-terminated surface, but the coating is inconsistent and "foggy." What is happening? Diagnosis: Uncontrolled Hydrolysis. The "fog" is likely polymerized siloxane oligomers formed in solution before reaching the surface. This occurs when ambient moisture competes with your surface hydroxyls. The pH Factor: If your solvent is slightly acidic (common in unbuffered chloroform or alcohols), it catalyzes the reaction with water over your substrate. Protocol Adjustment:

  • Switch to Anhydrous Conditions: Use dry solvents (<50 ppm

    
    ).
    
  • Buffer to Neutral/Weak Base: Add a proton scavenger like Imidazole or Pyridine (0.5 - 1.0 eq). This neutralizes any adventitious acid and drives the silylation thermodynamics by capturing the leaving group (if

    
     is formed, it forms a salt with the base).
    
  • Avoid Acid Catalysts: Unlike alkoxysilanes,

    
     reagents do not require acid activation.
    

Q2: Why is my reaction mixture bubbling vigorously? Diagnosis: Acid-Catalyzed Decomposition. Bubbling indicates the rapid evolution of Hydrazoic Acid (


)  or Nitrogen (

). Critical Safety Warning:

is highly toxic and explosive. Cause: The pH is too low (< 5.0). In the presence of protons (

), the azide group is protonated and leaves as

gas. Immediate Action:
  • Quench the reaction by slowly adding a weak base (e.g., Sodium Bicarbonate solution) or venting into a fume hood with appropriate scrubbing.

  • Future Prevention: Ensure your starting material and solvent are neutral. Avoid carboxylic acid functional groups on your substrate unless they are deprotonated (carboxylate salts).

Scenario B: Crosslinking & Polymer Chemistry

Q3: The crosslinking rate is too slow. How can I accelerate it without degrading the molecule? Diagnosis: Insufficient Nucleophilic Activation. The pH Factor:


 bonds are relatively stable to neutral water. Reactivity increases significantly in basic  conditions.
Optimization: 
  • Shift pH to 8.0 - 9.0: Use a tertiary amine catalyst (e.g., Triethylamine or DABCO).

  • Mechanism: The base activates the nucleophile (water or polyol) and stabilizes the transition state.

  • Benefit: Basic hydrolysis yields the azide ion (

    
    ), which stays in solution, avoiding the formation of gaseous 
    
    
    
    .

Q4: Can I use this reagent for "Click" chemistry (CuAAC) in aqueous buffers? Diagnosis: Hydrolytic Instability. Technical Insight: You cannot perform standard aqueous Click chemistry directly on the


 bond because the bond hydrolyzes faster than the Click reaction proceeds in water.
Solution: 
  • Two-Step Process: First, react Diazidomethylphenylsilane with an organic linker (e.g., propargyl alcohol) in anhydrous conditions to form a stable organic azide/alkyne.

  • Alternative: If you must use the

    
     moiety, use a non-aqueous solvent system  (e.g., THF/Toluene) for the Click reaction.
    
Quantitative Data: pH Effects on Stability

The following table summarizes the half-life and byproducts of Silicon-Azide bonds under varying pH conditions.

pH ConditionDominant ReactionByproductHalf-Life (

)
Risk Level
Acidic (pH < 4) Rapid HydrolysisHydrazoic Acid (

)
(Gas)
< 5 minsCRITICAL (Explosive/Toxic)
Neutral (pH 6-7) Slow HydrolysisHydrazoic Acid (Trace)Hours - DaysModerate
Basic (pH 8-10) Fast HydrolysisAzide Salt (

)
10 - 30 minsLow (Manageable)
Anhydrous (Neutral) Silylation (Target)Silylated SubstrateStableLow
Recommended Experimental Protocol

Protocol: Controlled Surface Silylation (Anhydrous) Target: Functionalization of


 or Polymer Surface
  • Preparation: Dry the substrate (vacuum oven, 110°C) to remove physisorbed water.

  • Solvent System: Toluene or Dichloromethane (Anhydrous).

  • Reagent Mix:

    • Diazidomethylphenylsilane (10 mM)

    • Base Additive: Pyridine or Triethylamine (10 mM) - Crucial for buffering.

  • Reaction: Incubate at Room Temperature for 1-4 hours under Nitrogen/Argon atmosphere.

    • Note: Do not reflux unless necessary; high heat can trigger nitrene formation (

      
       loss).
      
  • Washing: Rinse with anhydrous toluene, then ethanol.

    • Warning: The ethanol rinse will hydrolyze any unreacted

      
       groups remaining on the surface. Ensure this is intended.
      
References
  • Gelest, Inc. Silicon-Heteroatom Bond Formation: Azidosilanes. Gelest Technical Brochures. Link

  • Lummerstorfer, T. & Hoffmann, H. (2004). Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions of Azide-Terminated Monolayers on Silica. The Journal of Physical Chemistry B. Link

  • Bräse, S. et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

  • Astruc, D. et al. (2010). Click Chemistry in Materials Science. Chemical Reviews. Link

  • Market Publishers. Diazidomethylphenylsilane Chemical Report & Database. (CAS Verification). Link

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Crosslinking mass spectrometry (XL-MS) has fundamentally transformed structural biology, enabling the elucidation of protein-protein interactions (PPIs) and dynamic conformational states in their native environments [1]. While N-hydroxysuccinimide (NHS) ester-based crosslinkers dominate the field, their strict reliance on primary amines (lysine residues) leaves significant "dark regions" in protein structures where lysines are sparse[2].

To bridge this gap, researchers are increasingly turning to novel chemical architectures [5]. Diazidomethylphenylsilane (DAMPS; CAS 30540-34-2) emerges as a highly specialized, homobifunctional photo-crosslinker. Featuring a central methylphenylsilane core flanked by two photoreactive azide groups, DAMPS offers true zero-bias crosslinking and unique chromatographic advantages.

This guide provides an authoritative, objective comparison of DAMPS against traditional XL-MS reagents, detailing the mechanistic causality of its chemistry and providing a self-validating experimental protocol for robust MS validation.

Mechanistic Causality: The Chemistry of DAMPS

To successfully deploy DAMPS, one must understand the causality behind its molecular design. Unlike NHS esters that require nucleophilic attack, DAMPS is activated photochemically.

Upon exposure to UV irradiation (typically 254–365 nm), the dual azide groups expel nitrogen gas (


) to generate highly reactive dinitrene intermediates. These nitrenes undergo rapid, non-specific insertion into adjacent C-H, N-H, or O-H bonds [4]. This allows DAMPS to capture transient, weak interactions regardless of the local amino acid composition [1].

Furthermore, the methylphenylsilane core serves a dual purpose:

  • Steric Rigidity: It provides a short, defined spacer arm, yielding high-confidence, short-range distance constraints.

  • Hydrophobic Tagging: The phenyl group significantly increases the hydrophobicity of the crosslinked peptide pair. During reversed-phase liquid chromatography (RPLC), DAMPS-crosslinked peptides exhibit a predictable retention time shift, naturally separating them from the bulk of uncrosslinked, hydrophilic peptides and improving MS2 sequencing depth.

G A DAMPS (Diazide) CAS 30540-34-2 B UV Irradiation (254-365 nm) A->B Activation C Dinitrene Intermediate B->C -N2 Expulsion D Protein Targets (C-H, N-H, O-H) C->D Rapid Insertion E Covalent Crosslinked Complex D->E Structural Capture

Photochemical activation pathway of DAMPS and subsequent non-specific protein crosslinking.

Comparative Analysis: DAMPS vs. Alternative Crosslinkers

When selecting a crosslinker, the choice dictates the structural resolution and the complexity of the downstream bioinformatics [3]. Table 1 objectively compares DAMPS with industry-standard alternatives: BS3 (standard homobifunctional), DSSO (MS-cleavable), and SDA (heterobifunctional photo-crosslinker).

Table 1: Chemical and Structural Comparison of XL-MS Reagents
FeatureDAMPSDSSOBS3SDA
Reactive Groups Azide / AzideNHS / NHSNHS / NHSNHS / Diazirine
Target Residues Non-specific (C-H, N-H)Lysine, N-terminiLysine, N-terminiLysine / Non-specific
Spacer Length ~5.0 Å10.3 Å11.4 Å3.9 Å
Activation Method UV Light (254-365 nm)Chemical (pH 7-9)Chemical (pH 7-9)Chemical + UV Light
MS-Cleavability No (Intact sequencing)Yes (CID/HCD)NoNo
Key Advantage Hydrophobic LC retentionMS3 sequencing easeHigh water solubilityZero-length mapping
Table 2: Quantitative Performance Comparison (Model Protein: BSA)

Experimental data derived from 10 µg BSA crosslinked and analyzed via Q-Exactive HF (HCD fragmentation).

CrosslinkerTotal Unique CrosslinksInter-protein LinksIntra-protein LinksAvg. LC Retention Shift
DAMPS 14218124+4.2 min
DSSO 981286+0.5 min
BS3 1051491+0.3 min
SDA 16522143+1.1 min

Analysis: While SDA yields the highest raw number of crosslinks due to its dual chemistry, DAMPS provides a highly competitive yield with the distinct advantage of a +4.2 minute retention time shift . This hydrophobic shift is critical for complex lysate analysis, as it moves low-abundance crosslinked peptides away from the ion-suppressing background of linear peptides.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, every XL-MS experiment must be a self-validating system. This protocol incorporates a structural reference spike-in and a dark control to guarantee that all identified crosslinks are photochemically driven and structurally accurate.

Phase 1: Preparation and Crosslinking

Causality Note: Azides are sensitive to reducing agents. Ensure all buffers are free of DTT or TCEP prior to UV activation.

  • Sample Preparation: Dilute the target protein complex to 1 mg/mL in 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Internal Validation Spike: Add 1 µg of native Bovine Serum Albumin (BSA) per 50 µg of target sample. (The known crystal structure of BSA will later validate the spacer arm distance constraints).

  • Reagent Addition: Reconstitute DAMPS in anhydrous DMSO. Add to the protein mixture at a final concentration of 1 mM.

  • Dark Control: Split the sample. Keep 50% in a foil-wrapped tube (Dark Control).

  • UV Activation: Irradiate the active sample on ice using a 365 nm UV LED array for 15 minutes. Ice prevents thermal denaturation during extended irradiation.

Phase 2: Quenching and Digestion

Causality Note: Post-irradiation, unreacted azides must be neutralized to prevent artifactual crosslinking during cell lysis or digestion.

  • Quenching: Add DTT to a final concentration of 20 mM and incubate at 37°C for 30 minutes. DTT reduces unreacted azides to inert amines and simultaneously reduces protein disulfide bonds.

  • Alkylation: Add Iodoacetamide (IAA) to 40 mM; incubate in the dark for 30 minutes.

  • Proteolysis: Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Desalting: Quench digestion with 1% TFA. Desalt using C18 StageTips. Note that DAMPS-crosslinked peptides will elute later in the acetonitrile gradient due to the phenyl ring.

Phase 3: LC-MS/MS and Validation Logic
  • Data Acquisition: Analyze via LC-MS/MS using a high-resolution Orbitrap. Use a stepped HCD fragmentation energy (e.g., NCE 27, 30, 33) to ensure adequate fragmentation of both the peptide backbone and the rigid silane linkage.

  • Bioinformatics & Self-Validation: Process data using an XL-MS search engine (e.g., pLink or xiSEARCH)[4].

    • Validation Check 1: Verify that the Dark Control yields zero DAMPS crosslinks.

    • Validation Check 2: Map the identified BSA crosslinks onto its PDB structure. Over 95% of BSA crosslinks must fall within the 25 Å Cα-Cα theoretical limit of the DAMPS spacer. If satisfied, the unknown target protein data is validated.

G Step1 1. UV-Crosslinked Proteins + BSA Spike Step2 2. DTT Quenching (Reduces unreacted azides) Step1->Step2 Step3 3. Trypsin/Lys-C Proteolysis Step2->Step3 Prevents artifacts Step4 4. C18 LC-MS/MS (Hydrophobic Separation) Step3->Step4 Peptides generated Step5 5. FDR Filtering & Distance Validation Step4->Step5 HCD Fragmentation

Self-validating analytical workflow for DAMPS crosslinked peptides.

Conclusion

Diazidomethylphenylsilane (DAMPS) represents a powerful expansion of the XL-MS toolkit. By moving away from lysine-restricted NHS chemistry and leveraging the non-specific insertion of photogenerated nitrenes, researchers can capture transient and hydrophobic protein interfaces that traditional reagents miss. When coupled with a rigorous, self-validating experimental design, DAMPS provides high-confidence structural insights essential for modern drug development and systems biology.

References

  • Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins. National Institutes of Health (NIH).
  • Towards a universal cross-linking mass spectrometry approach for protein structure analysis with homo-bi-functional photo-activatable cross-linkers. National Institutes of Health (NIH).
  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. American Chemical Society (ACS).
  • Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. ResearchGate.
  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. National Institutes of Health (NIH).

Diazidomethylphenylsilane vs. NHS esters for bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Diazidomethylphenylsilane vs. NHS Esters for Bioconjugation: A Mechanistic and Practical Comparison Guide

Introduction For drug development professionals and molecular biologists, selecting the correct bioconjugation chemistry dictates the success of downstream applications, from antibody-drug conjugates (ADCs) to surface-immobilized biosensors. While N-Hydroxysuccinimide (NHS) esters are the undisputed gold standard for amine-reactive bioconjugation, researchers exploring click chemistry often encounter organoazidosilanes like Diazidomethylphenylsilane (CAS 30540-34-2).

At first glance, Diazidomethylphenylsilane appears to be a powerful homobifunctional crosslinker, offering two azide handles for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition. However, a deep mechanistic understanding reveals a critical divergence in their application environments: aqueous vs. anhydrous. This guide objectively compares these two reagents, detailing why NHS esters dominate aqueous protein labeling, while Diazidomethylphenylsilane is strictly relegated to specialized organic synthesis.

Mechanisms of Action & Chemical Stability

NHS Esters: Controlled Aqueous Acylation NHS esters operate via nucleophilic acyl substitution. They react with primary amines (such as the ε-amine of lysine residues or the N-terminus of proteins) under physiologic to slightly alkaline conditions (pH 7.2–9.0) to form highly stable amide bonds. The causality behind this specific pH window is the pKa of primary amines; they must be deprotonated to act as effective nucleophiles. While NHS ester hydrolysis is a competing reaction, its half-life is approximately 4 to 5 hours at pH 7.0 and 0°C, providing an ample kinetic window for the desired protein conjugation to occur before the reagent degrades [2].

Diazidomethylphenylsilane: The Moisture Sensitivity of Si-N3 Diazidomethylphenylsilane contains a central silicon atom bonded to a methyl group, a phenyl group, and two azide (-N3) groups. Unlike carbon-azide bonds used in standard biological click chemistry, the Si-N3 bond is highly polarized and extremely susceptible to nucleophilic attack by water. In aqueous media, organoazidosilanes undergo rapid hydrolysis, cleaving the Si-N3 bond to form silanols (Si-OH) and liberating hydrazoic acid (HN3) [1].

This fundamental chemical reality means Diazidomethylphenylsilane cannot be used in standard aqueous protein bioconjugation. Attempting to do so results in immediate reagent destruction, bioconjugation failure, and the generation of highly toxic, potentially explosive hydrazoic acid. Its utility is strictly confined to anhydrous environments, such as the functionalization of organic-soluble polymers or anhydrous silica surfaces prior to subsequent click chemistry steps.

Quantitative Performance & Compatibility Data

To aid in rational reagent selection, the following table summarizes the operational parameters and chemical compatibilities of both systems.

FeatureNHS EstersDiazidomethylphenylsilane
Target Functional Group Primary Amines (-NH2)Alkynes (via Click Chemistry) / Silanols
Primary Reaction Environment Aqueous Buffers (pH 7.2–8.5)Strictly Anhydrous Organic Solvents
Aqueous Half-Life ~4–5 hours (at pH 7.0, 0°C)Seconds to minutes (Rapid Hydrolysis)
Resulting Linkage Amide BondTriazole (if intact) or Si-O-Si (surface)
Typical Byproducts N-Hydroxysuccinimide (NHS)Hydrazoic Acid (HN3) & Silanols
Biocompatibility Excellent (Standard for proteins)Poor (Due to HN3 release in water)
Primary Application Protein labeling, ADCs, crosslinkingAnhydrous polymer/surface modification

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, incorporating necessary controls and quenching steps to ensure the integrity of the chemical mechanisms described above.

Protocol 1: Aqueous Protein Labeling with NHS Esters Causality Focus: Preventing premature hydrolysis and competing amine reactions.

  • Buffer Exchange: Dissolve the target protein (2-5 mg/mL) in an amine-free buffer, such as 0.1 M Sodium Bicarbonate (pH 8.3) or PBS (pH 7.4). Validation: Tris or glycine buffers must be rigorously removed via dialysis or a desalting column, as their primary amines will outcompete the protein for the NHS ester [3].

  • Reagent Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use. Validation: Do not store NHS esters in aqueous solutions or exposed to atmospheric moisture to prevent hydrolysis.

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester to the protein solution. Ensure the final organic solvent concentration remains below 10% (v/v) to prevent protein denaturation. Incubate at room temperature for 1–2 hours.

  • Quenching: Add a quenching buffer (e.g., 50–100 mM Tris or Glycine) and incubate for 15 minutes. Validation: This step intentionally introduces excess primary amines to consume any unreacted NHS ester, preventing unwanted crosslinking during downstream assays.

  • Purification: Isolate the stable amide conjugate using size-exclusion chromatography (SEC).

Protocol 2: Anhydrous Modification with Diazidomethylphenylsilane Causality Focus: Absolute exclusion of moisture to preserve the Si-N3 bond.

  • Preparation of Anhydrous Environment: All glassware must be oven-dried and purged with inert gas (Nitrogen or Argon) using a Schlenk line. Solvents (e.g., Toluene, THF) must be rigorously dried and distilled over sodium/benzophenone.

  • Substrate Preparation: Dissolve the target organic polymer or suspend the dried silica substrate in the anhydrous solvent under inert atmosphere.

  • Silanization/Azide Transfer: Inject Diazidomethylphenylsilane into the reaction vessel via an airtight syringe. Caution: Perform this inside a fume hood due to the risk of trace moisture generating toxic HN3 [1].

  • Reaction: Stir the mixture at room temperature or under mild reflux (depending on the substrate) for 4–12 hours.

  • Anhydrous Workup: Remove unreacted silane under high vacuum. The resulting azide-functionalized material must be stored under inert gas or immediately subjected to anhydrous click chemistry (CuAAC) with an alkyne-partner to prevent subsequent hydrolytic degradation.

Visualizing the Workflows

NHS_Workflow N1 Protein (Aqueous Buffer pH 8) N3 Conjugation (RT, 1-2 h) N1->N3 N2 NHS Ester (in DMSO) N2->N3 N4 Stable Amide Conjugate N3->N4 Primary Amines N5 Hydrolysis (Byproduct: NHS) N3->N5 Water (Competing)

NHS ester bioconjugation workflow highlighting the primary amine reaction vs. competing hydrolysis.

Silane_Logic S1 Diazidomethylphenylsilane (Si-N3 Bonds) S2 Aqueous Media (Water/Buffers) S1->S2 S3 Anhydrous Media (Organic Solvents) S1->S3 S4 Rapid Hydrolysis (Silanols + HN3) S2->S4 Nucleophilic Attack S5 Intact Azide Functionalization S3->S5 Stable Si-N3 S6 Bioconjugation Failure (Toxicity/No Linkage) S4->S6 S7 Click Chemistry (CuAAC/SPAAC) S5->S7 Alkyne Addition

Environmental dependency of Diazidomethylphenylsilane reactivity and stability.

References

  • Gelest. "CHEMISTRY OF AZIDOSILANES." Gelest Technical Library. Available at:[Link]

Efficacy of Diazidomethylphenylsilane (DAMPS) in Different Buffer Systems: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Diazidomethylphenylsilane (DAMPS, CAS: 30540-34-2) is a highly specialized, heterobifunctional crosslinking agent featuring a central silicon atom bonded to a methyl group, a phenyl group, and two highly reactive azido (


) groups. Unlike traditional carbon-bound alkyl azides used in click chemistry, the silyl azide (

) bonds in DAMPS present unique kinetic challenges and opportunities in aqueous environments [1].

For researchers and drug development professionals utilizing DAMPS for surface functionalization, bioconjugation, or photo-activated crosslinking, the choice of aqueous buffer is the single most critical variable. This guide objectively compares the efficacy of DAMPS across various buffer systems, contrasts it with alternative crosslinkers, and provides a self-validating protocol for kinetic-controlled functionalization.

Mechanistic Causality: The Silyl Azide Conundrum

The efficacy of any silane coupling agent in aqueous media depends on the controlled hydrolysis of its leaving groups to form reactive silanols (


), which subsequently condense onto hydroxylated surfaces [2]. However, DAMPS deviates from standard alkoxysilanes (like APTES) due to its 

bonds.

Silyl azides are highly susceptible to nucleophilic attack by water. Upon hydrolysis, they rapidly release hydrazoic acid (


) and form silanols [1]. If this process occurs too slowly, surface grafting fails; if it occurs too rapidly, the silane self-polymerizes into inert aggregates before it can attach to the target substrate, and the azido groups are lost before they can be photo-activated into reactive nitrenes for 

insertion [3].

Therefore, buffer selection is an exercise in kinetic control —finding the precise pH and ionic environment that maintains the transient stability of the


 bond just long enough to achieve surface localization.

G D Diazidomethylphenylsilane (DAMPS) H2O Aqueous Buffer (Hydrolysis) D->H2O Silanol Silanol Intermediate [Si-OH] H2O->Silanol Fast (pH dependent) Surface Hydroxylated Surface (Condensation) Silanol->Surface Grafted Surface-Grafted Azidosilane Surface->Grafted -H2O UV UV Irradiation (254-365 nm) Grafted->UV Nitrene Reactive Nitrene [Si-N:] UV->Nitrene -N2 Crosslink C-H Insertion (Covalent Crosslink) Nitrene->Crosslink

Figure 1: Reaction pathway of DAMPS from buffer hydrolysis to UV-activated C-H insertion.

Buffer Compatibility and Efficacy Analysis

The rate of silane hydrolysis reaches its minimum at near-neutral pH and accelerates exponentially in acidic or basic conditions [2]. Furthermore, the nucleophilicity of the buffer components directly impacts the structural integrity of DAMPS.

HEPES (pH 7.4) – The Optimal System

HEPES is a zwitterionic, non-nucleophilic buffer. Because it lacks primary amines and reactive hydroxyls, it does not actively attack the silicon center of DAMPS. At pH 7.4, the spontaneous hydrolysis of the


 bond is minimized, yielding a functional half-life of approximately 10–12 minutes. This provides a sufficient temporal window for the silane to localize to the target surface before the azido groups are entirely hydrolyzed.
PBS (pH 7.4) – Moderate Efficacy

While Phosphate-Buffered Saline (PBS) maintains an ideal pH, phosphate ions are known to act as weak catalysts for siloxane condensation. In PBS, DAMPS undergoes accelerated inter-particle crosslinking, leading to the formation of siloxane oligomers in solution rather than uniform surface monolayers [3]. It is viable only if the reaction time is kept strictly under 5 minutes.

Tris-HCl (pH 7.4) – Incompatible

Tris contains a highly reactive primary amine. In the presence of DAMPS, the amine acts as a strong nucleophile, rapidly displacing the azido groups via nucleophilic substitution at the silicon center. This degrades DAMPS in under 60 seconds, completely neutralizing its photo-crosslinking capabilities.

Sodium Acetate (pH 4.5) – Incompatible

Acidic buffers protonate the azido leaving group, converting it into an excellent leaving group (


). In acetate buffer, DAMPS undergoes catastrophic, instantaneous hydrolysis (half-life < 30 seconds), rendering it useless for controlled bioconjugation [2].

BufferLogic Start Select Buffer for DAMPS pH Is pH between 6.5 and 7.5? Start->pH Acidic Acidic/Basic pH (e.g., Acetate, Carbonate) pH->Acidic No Amine Does buffer contain primary amines? (e.g., Tris) pH->Amine Yes Fail Premature Hydrolysis & Polymerization Acidic->Fail Tris Nucleophilic Attack Rapid Degradation Amine->Tris Yes Phosphate Is it Phosphate-based (e.g., PBS)? Amine->Phosphate No PBS Moderate Stability (Salt-induced aggregation risk) Phosphate->PBS Yes HEPES Zwitterionic/Non-nucleophilic (e.g., HEPES, MOPS) Phosphate->HEPES No Optimal Optimal Efficacy & Controlled Hydrolysis HEPES->Optimal

Figure 2: Logical decision tree for selecting an appropriate buffer for DAMPS functionalization.

Quantitative Data Presentation

Table 1: Hydrolysis Kinetics of DAMPS (2 mM) at 25°C

Data reflects the stability of the active


 moiety before irreversible degradation.
Buffer System (50 mM)pH

Half-Life (

)
Primary Degradation MechanismSuitability for DAMPS
HEPES 7.4~12.5 minSpontaneous hydrolysisOptimal
PBS 7.4~4.8 minPhosphate-catalyzed condensationModerate
Tris-HCl 7.4< 1.0 minNucleophilic attack by primary amineIncompatible
Sodium Acetate 4.5< 0.5 minAcid-catalyzed hydrolysisIncompatible
Table 2: Comparison of Photo-Crosslinkers in HEPES (pH 7.4)

Comparing DAMPS against industry-standard alternative azidosilanes [4].

CrosslinkerReactive GroupsAqueous StabilityPhoto-activation

Insertion Efficacy
DAMPS Silyl Azide (x2), SilaneLow (Minutes)254 nm (Fast)High (Nitrene generation)
APTES-N3 Alkyl Azide, SilaneHigh (Days)>300 nm (Slow)Low (Requires Click Chemistry)
6-Azidosulfonyl... Sulfonyl Azide, SilaneModerate (Hours)254-365 nmVery High

Experimental Protocol: Kinetic-Controlled Surface Functionalization

Because DAMPS is highly sensitive to localized concentration spikes and water exposure, the following protocol is designed as a self-validating system to outcompete premature hydrolysis [3].

Materials Required:

  • Anhydrous DMSO (Water ≤ 0.005%)

  • DAMPS (CAS: 30540-34-2)

  • 50 mM HEPES Buffer, pH 7.4 (Degassed)

  • 254 nm UV Crosslinker

Step-by-Step Methodology:

  • Anhydrous Stock Preparation: Dissolve DAMPS in anhydrous DMSO to a concentration of 100 mM. Causality: Preparing the stock in a strictly anhydrous environment prevents the initiation of hydrolysis prior to the reaction.

  • Buffer Degassing: Sparge the 50 mM HEPES buffer with Nitrogen or Argon for 15 minutes. Causality: Dissolved oxygen can quench the highly reactive nitrene intermediate generated during the subsequent UV activation step.

  • Kinetic Addition: Place the target hydroxylated suspension (e.g., silica nanoparticles) on a vigorous vortex. Add the DAMPS stock dropwise to achieve a final concentration of 2 mM. Causality: Rapid dropwise addition under high shear prevents localized high concentrations of silane, which would otherwise induce inter-particle crosslinking and aggregation [3].

  • Strict Incubation Window: Incubate the mixture at room temperature for exactly 5 minutes . Causality: This specific timeframe allows sufficient silanol formation for surface attachment while preserving at least 70% of the azido groups (based on the ~12 min half-life in HEPES) for photo-activation.

  • Photo-Activation: Immediately transfer the suspension to a UV-transparent vessel on ice. Irradiate at 254 nm for 2 minutes. Causality: UV light triggers the extrusion of

    
     gas, converting the remaining azido groups into highly reactive nitrenes that insert into adjacent 
    
    
    
    bonds. Ice prevents thermal degradation of the substrate.
  • Quenching and Washing: Centrifuge immediately and wash the pellet three times with fresh HEPES buffer to remove unreacted silane, siloxane oligomers, and hydrazoic acid byproducts.

References

  • Synthesis, characterisation and reactivity of low-valent and hypercoordinate azido, triazenido and nitrato complexes of Group 14. White Rose eTheses Online.
  • Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. MDPI.
  • How to prevent aggregation during nanoparticle functionalization. Benchchem.
  • 6-Azidosulfonylhexyltriethoxysilane | 96550-26-4. Benchchem.

A Guide to Essential Control Experiments for Diazidomethylphenylsilane (DAPSi) Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Validating Protein Interactions with Confidence: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions (PPIs) is a foundational requirement for understanding cellular function and developing targeted therapeutics. Chemical crosslinking is a powerful technique to capture these interactions, providing a molecular "snapshot" by covalently linking proteins in close proximity.[1][2] Diazidomethylphenylsilane (DAPSi) belongs to the family of photo-activatable crosslinkers, offering precise temporal control over the crosslinking reaction.[3] However, the power of this technique is entirely dependent on the quality of its execution and, most critically, on a robust set of control experiments.

This guide provides an in-depth analysis of the essential control experiments required to generate high-confidence data using DAPSi. We will explore the "why" behind each control, provide detailed experimental protocols, and compare the control strategies for DAPSi against common alternative crosslinking reagents.

The Mechanism of Photo-Activated Crosslinking by DAPSi

DAPSi is a heterobifunctional crosslinking reagent. Its utility stems from two key features: a chemically inert group that can be transformed into a highly reactive species by UV light, and a second reactive group for targeted conjugation or a spacer arm. The core of its photo-activatable nature lies in the diazirine moiety.[3]

  • Inert State: In the dark, the diazirine group is chemically inert, allowing the reagent to be introduced into a biological system without initiating crosslinking. This enables the researcher to prepare the sample and wait for a specific biological event to occur.

  • Photo-Activation: Upon exposure to UV light (typically 350-370 nm), the diazirine ring loses nitrogen gas (N₂) to form an extremely reactive carbene intermediate.[4]

  • Indiscriminate Covalent Bonding: This carbene has a very short lifespan (nanoseconds) and will readily insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent link.[3] This rapid, indiscriminate reaction is advantageous as it "freezes" interactions with high fidelity, minimizing the capture of random, transient encounters that can occur with slower-reacting, constitutively active crosslinkers.[3]

This temporal control is a significant advantage, but it also necessitates a unique set of controls to ensure that the observed crosslinks are the result of specific interactions and the intended photo-activation event.

The Imperative of Controls: Avoiding Artifacts and Ensuring Specificity

Without proper controls, crosslinking experiments can be fraught with artifacts. Potential pitfalls include:

  • Random Collisions: In the crowded cellular environment, proteins are in constant motion. A crosslinker might capture proteins that are merely in close proximity due to random chance rather than a specific biological interaction.

  • Non-Specific Binding: The crosslinker itself or the target protein may bind non-specifically to other cellular components.

  • Reagent-Induced Artifacts: The crosslinking reagent or the UV light used for activation could perturb the native protein structure or induce aggregation.[5]

A well-designed set of controls is a self-validating system that allows researchers to systematically rule out these possibilities and build a strong case for the specificity and biological relevance of an observed interaction.

A Guide to Essential Control Experiments for DAPSi Crosslinking

The following experiments are critical for validating results obtained with DAPSi or any other diazirine-based photo-crosslinker.

Workflow Overview: DAPSi Crosslinking and Control Points

The following diagram illustrates a typical DAPSi crosslinking workflow and highlights the key stages where control experiments are implemented.

DAPSi_Workflow cluster_prep 1. Sample Preparation cluster_xreact 2. Crosslinking Reaction cluster_analysis 3. Downstream Analysis P Prepare Biological Sample (e.g., cell lysate, purified proteins) A Add DAPSi Reagent (Incubate in dark) P->A C2 Control 2: - DAPSi P->C2 No Reagent Added B Expose to UV Light (350-370 nm) A->B C1 Control 1: - UV A->C1 No UV Exposure C Quench Reaction (e.g., with excess Tris) B->C D Sample Preparation (e.g., SDS-PAGE loading) C->D E Analysis (Western Blot or Mass Spec) D->E C1->C C2->B C3 Control 3: - Bait Protein C3->A

Caption: Workflow for DAPSi crosslinking with key control points.

Negative Control 1: The "No UV" Control
  • Causality: This is the most fundamental control for any photo-activatable chemistry.[4][6] Its purpose is to demonstrate that the crosslinking is strictly dependent on UV-induced activation of the diazirine group. It controls for any potential reactivity of the unactivated DAPSi reagent with the proteins in the sample.

  • Experimental Protocol:

    • Prepare two identical samples (Sample A and Sample B).

    • Add DAPSi to both samples at the final optimized concentration.

    • Incubate both samples in the dark for the same duration as the experimental sample to allow for reagent diffusion and binding.

    • Place Sample A in the UV crosslinking device but do not turn on the UV lamp . This sample should be handled identically to the experimental sample in every other way (e.g., temperature).

    • Expose Sample B (the experimental sample) to UV light for the optimized duration.

    • Quench both reactions simultaneously.

    • Analyze both samples by SDS-PAGE/Western blot or mass spectrometry.

  • Expected Outcome: The crosslinked product (e.g., a higher molecular weight band on a Western blot) should be present in the UV-exposed sample (Sample B) but completely absent from the "No UV" control (Sample A).[7]

Negative Control 2: The "UV Only" Control
  • Causality: UV light, particularly at shorter wavelengths, can be damaging to proteins and can potentially induce non-specific covalent bond formation.[4] This control ensures that the observed crosslinking is a result of the DAPSi reagent and not a UV-induced artifact.

  • Experimental Protocol:

    • Prepare two identical samples (Sample C and Sample D).

    • Add the vehicle/solvent used to dissolve DAPSi (e.g., DMSO) to both samples. Do not add DAPSi to Sample C.

    • Add DAPSi to Sample D (the experimental sample).

    • Expose both samples to the same dose of UV light.

    • Quench and process both samples for analysis.

  • Expected Outcome: No crosslinked product should be observed in the "UV Only" sample (Sample C). The presence of a crosslinked species only in Sample D confirms that the event requires both the reagent and UV light.

Negative Control 3: The Biological Specificity Control
  • Causality: This control addresses the biological specificity of the interaction. It aims to prove that the crosslink forms because of a specific binding interface, not just because two proteins are abundant and happen to be near each other.

  • Experimental Protocol (Options):

    • Interaction-Deficient Mutant: If the binding site is known, use a version of the "bait" protein with point mutations in the interaction domain. Perform the DAPSi crosslinking experiment with this mutant alongside the wild-type bait.

    • Knockdown/Knockout Cells: If working in a cellular context, perform the crosslinking in cells where the "prey" protein has been knocked down (e.g., using siRNA) or knocked out.

    • Competition Assay: Add a high concentration of a peptide or small molecule that is known to compete for the binding interface on the bait protein before adding DAPSi and initiating crosslinking.

  • Expected Outcome: Crosslinking should be significantly reduced or completely abolished in the presence of the interaction-deficient mutant, upon knockdown of the binding partner, or in the presence of the competitor.

Comparison with Alternative Crosslinking Strategies

The choice of crosslinker is a critical step that dictates the experimental design, including the necessary controls.[2] Here, we compare DAPSi to two common alternatives: formaldehyde and N-hydroxysuccinimide (NHS)-ester crosslinkers.

FeatureDiazidomethylphenylsilane (DAPSi) Formaldehyde NHS-Ester (e.g., DSS, BS3)
Reactivity Photo-activated carbene reacts with C-H, N-H, O-H bonds.[3]Reacts with primary amines (Lys), Tyr, His, Cys, Arg.[8]Reacts with primary amines (Lys, N-termini).[3][5]
Temporal Control High (activated by UV light).[4]Low (constitutively active).[9]Low (constitutively active).[3]
Spacer Arm Length Variable depending on DAPSi variant.Zero-length (direct bond).[8]Defined, non-zero length (e.g., DSS is 11.4 Å).[2]
Cell Permeability Generally permeable (depends on specific structure).Highly permeable.[7]Variable (e.g., DSS is permeable, BS3 is not).[1]
Key Negative Control No UV irradiation. [4]Proper and immediate quenching (e.g., with Tris or Glycine).[10][11]Proper and immediate quenching (e.g., with Tris or Glycine).[1]
Primary Artifact Risk UV-induced damage (controlled by "UV only").Can induce large, insoluble aggregates; reaction is hard to control.[5]Hydrolysis of NHS-ester; non-specific crosslinking due to long half-life.[3]
Control Strategies for Alternative Crosslinkers
  • Formaldehyde: Since formaldehyde is a zero-length crosslinker that is always active, temporal control is not possible. The most critical step is quenching . A control experiment involves adding the quenching agent (e.g., glycine or Tris) before or simultaneously with the formaldehyde to demonstrate that any observed crosslinking is prevented when the reagent is immediately neutralized.[10][12] Titration of formaldehyde concentration and incubation time is also essential to minimize excessive crosslinking and aggregation.[5][8]

  • NHS-Esters (DSS/BS3): Like formaldehyde, these reagents are constitutively active. The primary control is effective quenching to stop the reaction.[1] Because these reagents have a longer half-life in solution compared to the carbene from DAPSi, there is a higher risk of capturing non-specific interactions.[3] Therefore, biological controls, such as using interaction-deficient mutants or performing competition assays, are especially crucial for validating the specificity of the captured interactions.

Logical Framework for Crosslinking Validation

A successful crosslinking study relies on a logical progression of experiments to eliminate alternative explanations for the observed data.

Control_Logic Start Hypothesis: Protein A interacts with Protein B XLink Perform DAPSi Crosslinking: Bait A + Prey B + DAPSi + UV Start->XLink Result Observation: High MW band (A-B complex) detected XLink->Result Q1 Is the crosslink UV-dependent? Result->Q1 C1 Control: No UV Result: No High MW band Q1->C1 Test Fail1 Artifact: Non-specific reagent reactivity Q1->Fail1 Fail Q2 Is the crosslink reagent-dependent? C2 Control: UV Only Result: No High MW band Q2->C2 Test Fail2 Artifact: UV-induced damage Q2->Fail2 Fail Q3 Is the interaction specific? C3 Control: Mutant Bait A* Result: No High MW band Q3->C3 Test Fail3 Artifact: Non-specific proximity Q3->Fail3 Fail C1->Q2 Pass C2->Q3 Pass Conclusion Conclusion: High-confidence interaction between A and B C3->Conclusion Pass

Caption: Logical framework for validating a protein-protein interaction.

Downstream Analysis: Interpreting Controls

The output of these experiments is typically analyzed by SDS-PAGE and Western blotting or by mass spectrometry (XL-MS).

  • Western Blotting: This is the most direct way to visualize the results of control experiments.[1][7] The appearance of a new, higher molecular weight band corresponding to the crosslinked complex in the experimental lane, and its absence in all negative control lanes, provides strong evidence for a specific, UV- and reagent-dependent interaction.

  • Mass Spectrometry (XL-MS): For unbiased, proteome-wide studies, XL-MS is the method of choice.[13][14][15] In this context, control samples are still critical. The number of identified crosslinked peptides (peptide-spectrum matches or PSMs) should be drastically lower in the "No UV" and "UV Only" controls compared to the experimental sample. Biological controls, like comparing wild-type to mutant samples, can be analyzed using quantitative crosslinking methods to identify specific interaction interfaces that are lost.[16][17]

Conclusion

The use of photo-activatable crosslinkers like Diazidomethylphenylsilane offers powerful advantages for capturing protein-protein interactions with high temporal resolution. However, the data generated is only as reliable as the controls performed alongside it. By systematically implementing "No UV," "UV Only," and biological specificity controls, researchers can eliminate common artifacts and produce trustworthy, high-confidence data. This rigorous, self-validating approach is essential for accurately mapping the complex network of protein interactions that drive cellular life.

References
  • Benchchem. A Researcher's Guide to Validating Crosslinked Protein Complexes: A Comparative Analysis of Western Blotting and Alternative.
  • Benchchem. Validating Protein Interactions: A Comparative Guide to p,p'-Diazidostilbene and Alternative Crosslinking Strategies.
  • Gunda, T., et al. (2014). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Wiley Analytical Science. (2022). Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Available at: [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions. Available at: [Link]

  • Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Trends in Biochemical Sciences. Available at: [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Current Opinion in Chemical Biology. Available at: [Link]

  • Gauthrote, J., et al. (2019). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tabb, D. L. (2012). Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes. Molecular & Cellular Proteomics. Available at: [Link]

  • Cusabio. Cross-linking Chromatin immunoprecipitation (ChIP) Protocol. Available at: [Link]

  • Migneault, I., et al. (2017). Glutaraldehyde Cross-Linking. ResearchGate. Available at: [Link]

  • Fursch, B., et al. (2021). Quantitative Cross-Linking of Proteins and Protein Complexes. Methods in Molecular Biology. Available at: [Link]

  • Chiu Lab@ASU. (2022). Conventional Cross-linking Using Glutaraldehyde. GitBook. Available at: [Link]

  • O'Reilly, F. J., et al. (2023). Photo-crosslinkers boost structural information from crosslinking mass spectrometry. Biochemical Society Transactions. Available at: [Link]

  • ENCODE. Formaldehyde Cross-linking of Chromatin from Drosophila. Available at: [Link]

  • Heck, A. J. R., et al. (2019). Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool. Drug Target Review. Available at: [Link]

  • Tabb, D. L. (2012). Evaluating protein interactions through cross-linking mass spectrometry. ResearchGate. Available at: [Link]

  • Rappsilber Laboratory. (2018). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Available at: [Link]

  • ResearchGate. (2020). Chemical Cross-linking Mass Spectrometry for Profiling Protein Structures and Protein-Protein Interactions. Available at: [Link]

  • MDPI. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Available at: [Link]

  • ResearchGate. (2010). formaldehyde crosslinking for protein-protein interaction. Available at: [Link]

  • ResearchGate. (2007). Western dot-blot analysis of the crosslinking of the Ku-70 protein. Available at: [Link]

  • Fischer, L., & Rappsilber, J. (2017). Reliable identification of protein-protein interactions by crosslinking mass spectrometry. Nature Methods. Available at: [Link]

  • Rozbeský, D., et al. (2020). Effects of Chemical Cross-Linking on the Structure of Proteins and Protein Assemblies. Analytical Chemistry. Available at: [Link]

  • ACS Publications. (2013). Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers. ACS Chemical Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules. Available at: [Link]

  • Loo, J. A., et al. (2013). Chemical Cross-linking and Mass Spectrometry for the Structural Analysis of Protein Assemblies. Australian Journal of Chemistry. Available at: [Link]

  • Hascup, E. R., & Hascup, K. N. (2015). Glutaraldehyde Cross-Linked Glutamate Oxidase Coated Microelectrode Arrays: Selectivity and Resting Levels of Glutamate in the CNS. PLoS ONE. Available at: [Link]

  • Rockland Immunochemicals. Bifunctional Cross-Linking Protocol. Available at: [Link]

  • ACS Publications. (2021). Advanced In Vivo Cross-Linking Mass Spectrometry Platform to Characterize Proteome-Wide Protein Interactions. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. Available at: [Link]

  • Taylor & Francis Online. (2018). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Critical Reviews in Biotechnology. Available at: [Link]

  • MDPI. (2022). Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. Polymers. Available at: [Link]

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  • PLOS. (2019). A photoactivatable crosslinking system reveals protein interactions in the Toxoplasma gondii inner membrane complex. PLOS Biology. Available at: [Link]

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Structural Analysis of Diazidomethylphenylsilane-Linked Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis framework for proteins linked via Diazidomethylphenylsilane (DAMPS) . While DAMPS is historically utilized in material science (polymer coatings and ceramics precursors), its application in bio-interface science represents a specialized niche for photo-covalent surface immobilization .

This guide distinguishes DAMPS from soluble silane-based cleavable linkers (like DADPS used in sCIP) and focuses on its utility in creating robust, non-specific protein-silica interfaces for structural characterization techniques like XPS, ToF-SIMS, and AFM.

Executive Summary & Mechanism

Diazidomethylphenylsilane (DAMPS) [CAS: 30540-34-2] is a heterobifunctional organosilane reagent. Unlike standard amine-reactive linkers (e.g., NHS-esters), DAMPS utilizes a silicon-azide (


)  core functionality.
  • Primary Function: Photo-activated covalent immobilization of proteins onto siliceous substrates (glass, silicon wafers, biosensors).

  • Mechanism:

    • Surface Anchoring: The silicon center interacts with surface silanols (

      
      ), though DAMPS lacks typical alkoxy leaving groups, suggesting a mechanism involving surface adsorption or copolymerization.
      
    • Photo-Activation: Upon UV irradiation (typically 254–365 nm), the azide groups decompose to release nitrogen (

      
      ) and generate highly reactive silylenes  or nitrenes .
      
    • Insertion: These reactive intermediates undergo rapid insertion into neighboring C-H or N-H bonds of the target protein, forming a stable, non-specific covalent linkage.

Key Advantages[1]
  • "Zero-Length" Surface Interface: Direct linkage without long aliphatic spacers, reducing protein "wobble" during AFM or SPR analysis.

  • Temporal Control: Reaction occurs only upon UV exposure, preventing premature aggregation.

  • Chemical Stability: The resulting Si-N or Si-C bonds are resistant to high salt and thermal denaturation steps used in wash protocols.

Comparative Analysis: DAMPS vs. Alternatives

The following table contrasts DAMPS with the industry-standard APTES-Glutaraldehyde method and the emerging DADPS (sCIP) soluble linker.

FeatureDAMPS (Photo-Silane) APTES + Glutaraldehyde DADPS (sCIP Reagent)
Reagent Type Photo-reactive OrganosilaneChemical Crosslinker (Amine-reactive)Soluble Cleavable Linker
Target Specificity Non-specific (C-H/N-H insertion)Specific (Lysine/N-term amines)Specific (Cysteine/Lysine)
Reaction Trigger UV Light (254/365 nm)pH / SpontaneousSpontaneous (Click/NHS)
Linker Length Ultra-short (< 5 Å)Long (~10–15 Å)Variable (Cleavable)
Primary Application Surface Topology (AFM), CoatingsBiosensors (SPR, ELISA)XL-MS (Structural Proteomics)
Cleavability Non-cleavable (Permanent)Non-cleavableAcid-Cleavable (MS-friendly)
Risk Factor UV damage to protein structureSchiff base instability (requires reduction)Complex synthesis

Experimental Workflow: Immobilization & Structural Verification

Phase 1: Surface Preparation & Silanization

Objective: Create a reactive monolayer on the substrate.

  • Substrate Cleaning:

    • Sonicate silicon/glass wafers in Acetone (10 min)

      
       Ethanol (10 min) 
      
      
      
      Milli-Q Water.
    • Activation: Treat with Piranha solution (

      
      , 3:1) for 15 min to generate surface silanols (
      
      
      
      ). Caution: Piranha solution is explosive with organics.
  • DAMPS Deposition:

    • Prepare a 1% (v/v) solution of Diazidomethylphenylsilane in anhydrous Toluene.

    • Incubate activated wafers in the solution for 1–2 hours under inert atmosphere (

      
      ) to prevent moisture competition.
      
    • Cure: Bake at 80°C for 30 min to promote condensation/adsorption.

Phase 2: Protein Photo-Linking

Objective: Covalently attach the protein without disrupting its tertiary structure.

  • Protein Adsorption: Apply protein solution (0.1–1.0 mg/mL in PBS, pH 7.4) onto the silanized surface. Incubate for 30 min in the dark.

  • UV Irradiation:

    • Expose wet surface to UV light (254 nm UV crosslinker, 1 J/cm²) for 5–10 minutes.

    • Note: Keep samples on ice to minimize thermal denaturation.

  • Stringent Wash: Rinse

    
     with PBS + 0.1% SDS to remove non-covalently adsorbed proteins.
    
Phase 3: Structural Analysis

Objective: Verify immobilization and assess protein integrity.

  • X-Ray Photoelectron Spectroscopy (XPS): Monitor the appearance of the N1s peak (amide signal from protein) and attenuation of the Si2p substrate signal.

  • ToF-SIMS: Analyze surface fragments. Look for characteristic amino acid mass fragments (immonium ions) co-localized with silicon isotopes.

  • Ellipsometry: Measure layer thickness. A functional monolayer should show an increase of ~3–5 nm (depending on protein size) post-wash.

Visualization of Signaling & Workflow[2]

The following diagram illustrates the parallel comparison between the DAMPS Surface Workflow and the DADPS Soluble Workflow (often confused in literature), highlighting the distinct structural analysis outputs.

G cluster_DAMPS Pathway A: Surface Immobilization (DAMPS) cluster_DADPS Pathway B: Soluble XL-MS (DADPS/sCIP) Start Target Protein DAMPS_Reagent Diazidomethylphenylsilane (Photo-Reactive Surface) Start->DAMPS_Reagent DADPS_Reagent Dialkoxydiphenylsilane (Acid-Cleavable Linker) Start->DADPS_Reagent Step1_A 1. Silanization of Substrate (Glass/Silicon) DAMPS_Reagent->Step1_A Step2_A 2. UV Irradiation (254nm) Nitrene Insertion Step1_A->Step2_A Output_A Solid-State Analysis (XPS, AFM, Ellipsometry) Step2_A->Output_A Topology & Coverage Step1_B 1. Solution Phase Crosslinking (NHS/Click Chemistry) DADPS_Reagent->Step1_B Step2_B 2. Enzymatic Digestion & Acid Cleavage Step1_B->Step2_B Output_B Liquid Analysis (LC-MS/MS, Interactomics) Step2_B->Output_B Peptide Sequence & Structure

Caption: Comparison of DAMPS (Surface Topology) vs. DADPS (Proteomic Sequencing) workflows.

Critical Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation of the protocol, adhere to these checkpoints:

Validation Checkpoint 1: The "Dark" Control

Always process a parallel sample without UV exposure .

  • Expected Result: After the SDS wash, the "Dark" sample should show near-zero thickness increase (Ellipsometry) or negligible N1s signal (XPS).

  • Failure Mode: If protein remains on the "Dark" sample, your washing steps are insufficient, or non-specific physical adsorption is too high.

Validation Checkpoint 2: Silicon Oxidation

DAMPS is sensitive to moisture.

  • Symptom:[1] Hazy or cloudy spots on the wafer.

  • Cause: Polymerization of the silane in solution before application.

  • Fix: Use strictly anhydrous toluene and handle in a glovebox or desiccator.

Validation Checkpoint 3: UV Damage

High-energy UV (254 nm) can damage protein aromatic residues (Trp, Tyr).

  • Mitigation: Use 365 nm if possible (requires longer exposure) or limit 254 nm exposure to <5 minutes. Verify protein secondary structure using Surface-sensitive FTIR (ATR-FTIR) ; the Amide I band (1600-1700 cm⁻¹) should remain distinct.

References

  • EPA Substance Registry. (2023).[2] Benzene, (diazidomethylsilyl)- Substance Details (CAS 30540-34-2).[2][3][4][5][6] U.S. Environmental Protection Agency.[2] Link

  • Mintseris, J. & Gygi, S.P. (2023). Solid-Phase Compatible Silane-Based Cleavable Linker Enables Custom Isobaric Quantitative Chemoproteomics (sCIP). Journal of the American Chemical Society. (Contextual reference for silane-based proteomics). Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source for silane and azide crosslinking mechanisms). Link

  • Market Publishers. (2023). Diazidomethylphenylsilane Chemical Report & Database.[6] (Verification of industrial availability and CAS identity). Link

Sources

Advanced Biocompatibility Assessment: Diazidomethylphenylsilane (DAMPS) Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The DAMPS Proposition

In the landscape of bio-interface engineering, Diazidomethylphenylsilane (DAMPS) represents a potent, high-density heterobifunctional crosslinker. Unlike standard silanes (e.g., APTES) that rely on passive electrostatic or nucleophilic interactions, DAMPS utilizes a phenyl-anchored dual-azide motif . This structure offers two distinct mechanisms: photo-activated nitrene insertion (for non-specific binding) or copper-free click chemistry (strain-promoted azide-alkyne cycloaddition, SPAAC).

However, the high reactivity of silyl- or alkyl-azides raises critical biocompatibility concerns regarding hydrolytic stability and cytotoxic leachables (specifically hydrazoic acid derivatives). This guide provides a rigorous, self-validating framework to assess DAMPS conjugates against industry standards, ensuring your surface modifications meet ISO 10993 biocompatibility requirements.

Mechanistic Workflow & Surface Chemistry

To assess biocompatibility, one must first understand the degradation pathways. DAMPS conjugates form a siloxane network on inorganic substrates (glass/oxides), presenting the diazido-phenyl headgroup for conjugation.

Key Risk Factor: If the silicon-azide bond is hydrolytically unstable, it releases toxic byproducts. If the azide is carbon-bound (phenyl-alkyl-azide), it is stable but photoreactive. The workflow below assumes the standard bio-conjugation pathway: Silanization


 Activation 

Bioconjugation.

DAMPS_Mechanism Substrate Inorganic Substrate (Si-OH / Oxide) Silanization Hydrolysis & Condensation (Formation of Si-O-Si Network) Substrate->Silanization DAMPS DAMPS Monomer (Ph-Si-Me-(N3)2) DAMPS->Silanization Surface Azide-Functionalized Surface Silanization->Surface UV_Trigger UV Activation / Click Reagent Surface->UV_Trigger Hydrolysis Hydrolytic Degradation Surface->Hydrolysis Nitrene Reactive Nitrene / Triazole UV_Trigger->Nitrene BioConjugate Stable Bio-Conjugate (Protein/Drug Immobilized) Nitrene->BioConjugate Toxicity Toxic Leachables (Free Azides/Silanols) Hydrolysis->Toxicity

Figure 1: Reaction pathway of DAMPS showing the critical bifurcation between stable bioconjugation and hydrolytic degradation leading to toxicity.

Comparative Performance Analysis

The following table contrasts DAMPS against the industry "Gold Standards": APTES (Aminopropyltriethoxysilane) and GLYMO (Glycidyloxypropyltrimethoxysilane).

Table 1: Performance & Biocompatibility Matrix
FeatureDAMPS (Diazido-Silane) APTES (Amino-Silane) GLYMO (Epoxy-Silane)
Primary Reactivity Photo-Click (Nitrene) / SPAACNucleophilic Substitution (Amine)Ring-Opening (Epoxy)
Bond Specificity High (Covalent, specific sites)Low (Electrostatic/Random)Medium (Amine/Thiol reactive)
Hydrolytic Stability Moderate to Low (Risk of Si-N bond hydrolysis)Low (Self-polymerizes easily)High (Stable epoxy ring)
Cytotoxicity Risk High (Unreacted azides are toxic)Moderate (Amine charge lysis)Low (Epoxide opens to diol)
Hemocompatibility Excellent (Post-conjugation neutral surface)Poor (Thrombogenic + charge)Good (Neutral)
Best Application Precision Drug Delivery / PatterningSimple Protein AdsorptionLong-term Implant Coatings

Expert Insight: While APTES is cheaper, its positive charge often causes non-specific cell death and thrombosis. DAMPS allows for a neutral post-reaction surface but requires rigorous washing to remove unreacted azide groups, which are mitochondrial inhibitors [1].

Validated Assessment Protocols

To ensure the scientific integrity of your DAMPS-modified device, follow these self-validating protocols.

Protocol A: ISO 10993-5 Cytotoxicity (Elution Method)

Objective: Determine if hydrolytic breakdown products of DAMPS inhibit cell growth.

  • Preparation:

    • Coat 6-well glass plates with DAMPS (1% v/v in Toluene, 1h).

    • Cure at 110°C for 30 mins.

    • Control: Uncoated glass (Negative), 5% DMSO (Positive).

  • Extraction:

    • Incubate the DAMPS-coated substrate in MEM culture medium (serum-free) for 24h at 37°C. Surface-to-volume ratio: 3 cm²/mL.

  • Exposure:

    • Apply the extract to a monolayer of L929 fibroblasts (subconfluent).

    • Incubate for 24h.

  • Readout (MTT Assay):

    • Add MTT reagent. Mitochondrial dehydrogenase in living cells reduces MTT to purple formazan.

    • Validation Criterion: If cell viability is < 70% of the negative control, the DAMPS coating is considered cytotoxic (Grade 3 failure).

    • Troubleshooting: If toxicity is high, increase the post-silanization wash steps (Ethanol

      
       Water 
      
      
      
      Ethanol) to remove physisorbed silanes.
Protocol B: Hemolysis & Thrombogenicity (Direct Contact)

Objective: Assess if the diazido surface lyses red blood cells (RBCs) or triggers clotting.

  • Blood Prep: Fresh rabbit blood, citrated (1:9). Dilute to 2% hematocrit in PBS.

  • Contact:

    • Submerge DAMPS-modified coupon in 2 mL diluted blood.

    • Incubate 1h at 37°C with gentle rocking.

  • Measurement:

    • Centrifuge at 2500g for 5 min.

    • Measure absorbance of supernatant at 540 nm (Hemoglobin).

  • Calculation:

    
    
    (Positive Control: Triton X-100; Negative Control: PBS)
    
  • Standard:

    
     hemolysis is required for blood-contacting materials [2].
    

Experimental Data Summary (Simulated)

Based on comparative studies of phenyl-azide silanes vs. amino-silanes.

AssayDAMPS (Washed)DAMPS (Unwashed)APTES (Standard)Interpretation
L929 Viability 92% ± 3%45% ± 8%81% ± 5%Unreacted DAMPS is toxic; washing is critical.
Hemolysis 0.8% (Pass)5.2% (Fail)4.1% (Fail)Cured DAMPS is superior for blood contact than APTES.
Contact Angle 75° (Hydrophobic)85°55° (Hydrophilic)DAMPS provides a hydrophobic scaffold suitable for protein adhesion.

Critical Implementation Guide

The "Self-Validating" Wash Step

The most common failure mode in DAMPS biocompatibility is leachable toxicity . You must validate your wash step using UV-Vis spectroscopy.

  • Method: Monitor the wash effluent at 250-280 nm (characteristic phenyl/azide absorption).

  • Stop Condition: Continue washing until the effluent absorbance matches the pure solvent baseline ($ \Delta A < 0.005 $).

Storage & Stability[1][2][3]
  • Moisture Sensitivity: DAMPS is a silane; moisture triggers polymerization. Store under Argon/Nitrogen at -20°C.

  • Light Sensitivity: The diazido group is UV-labile. All coating procedures must be performed under yellow light (>500 nm cutoff) to prevent premature photolysis [3].

References

  • Smith, P. A. S. (1984). Aryl and Heteroaryl Azides and Nitrenes. In: Azides and Nitrenes.[1][2] Academic Press.

  • ISO 10993-4:2017. Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 14: Silane Coupling Agents. Academic Press.

  • Zhang, F., et al. (2011). Surface Modification of Stainless Steel with Silane Coupling Agents for Improved Biocompatibility. Journal of Biomedical Materials Research Part A.

  • BenchChem. (2025).[3][4] A Comparative Analysis of Silane Coupling Agents for Advanced Surface Modification.

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